3-Chloro-1-methyl-1H-1,2,4-triazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c1-7-2-5-3(4)6-7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPABSISQYPJJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205187 | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56616-92-3 | |
| Record name | 3-Chloro-1-methyl-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56616-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the primary synthetic methodologies for 3-Chloro-1-methyl-1H-1,2,4-triazole, a key heterocyclic building block in medicinal and agricultural chemistry.[1] The compound's unique structure, featuring a chlorine substitution at the third position of the 1-methyl-1,2,4-triazole ring, makes it a valuable intermediate for developing novel compounds with potential therapeutic and biological activities, including antifungal and anticancer properties.[1] This document details the prevalent synthetic pathway, presents quantitative data in a structured format, and includes detailed experimental protocols and workflow visualizations.
Core Synthetic Strategy: Chlorination of a Triazolone Precursor
The most common and direct route to this compound involves the chlorination of its corresponding hydroxyl precursor, 1-methyl-1H-1,2,4-triazol-3-ol (also known as 1-methyl-1,2,4-triazolin-5-one). This transformation is typically achieved using potent chlorinating agents that can effectively replace the hydroxyl group with a chlorine atom.
Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion, often used in excess to serve as both the reagent and the solvent. The reaction may be conducted with or without the addition of a base or catalyst, depending on the specific protocol. The general mechanism involves the activation of the hydroxyl group by phosphorus oxychloride, followed by nucleophilic attack of the chloride ion.
Experimental Protocols and Data
The following section outlines a detailed experimental protocol for the synthesis of this compound.
Method 1: Chlorination using Phosphorus Oxychloride
This protocol describes the synthesis of the target compound from 1-methyl-1H-1,2,4-triazol-3-ol using phosphorus oxychloride.
Detailed Experimental Protocol:
-
Reaction Setup: A mixture of 1-methyl-1H-1,2,4-triazol-3-ol and phosphorus oxychloride is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask is placed in a heating mantle.
-
Heating: The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically several hours) to ensure the completion of the reaction.
-
Quenching: After cooling to room temperature, the reaction mixture is carefully and slowly poured onto crushed ice or into ice-cold water to quench the excess phosphorus oxychloride. This step should be performed in a well-ventilated fume hood due to the exothermic nature of the reaction and the release of HCl gas.
-
Neutralization: The acidic aqueous solution is neutralized by the slow addition of a suitable base, such as sodium carbonate or a concentrated sodium hydroxide solution, until the pH is neutral or slightly basic.
-
Extraction: The aqueous layer is extracted multiple times with an appropriate organic solvent, such as dichloromethane or ethyl acetate, to isolate the product.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by techniques such as distillation or column chromatography to obtain the final product with high purity.
Quantitative Data Summary:
| Parameter | Value/Condition |
| Starting Material | 1-methyl-1H-1,2,4-triazol-3-ol |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Reaction Temperature | Reflux |
| Reaction Time | 3-6 hours |
| Work-up | Quenching with ice, neutralization, extraction |
| Purification | Distillation or Column Chromatography |
| Typical Yield | 75-90% |
Visualized Workflows and Pathways
The following diagrams illustrate the chemical pathway and a general experimental workflow for the synthesis.
References
An In-depth Technical Guide to 3-Chloro-1-methyl-1H-1,2,4-triazole (CAS Number: 56616-92-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-1-methyl-1H-1,2,4-triazole, with CAS number 56616-92-3, is a halogenated triazole derivative. This class of heterocyclic compounds is of significant interest in medicinal chemistry and agrochemicals due to their diverse biological activities. This technical guide provides a comprehensive overview of the known properties, potential biological activities, and relevant experimental methodologies associated with this compound. The information is intended to support research and development efforts in the fields of mycology and oncology, where triazole scaffolds have shown considerable promise.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and interpretation of biological activity data.
| Property | Value | Reference |
| Molecular Formula | C₃H₄ClN₃ | [1] |
| Molecular Weight | 117.54 g/mol | [1] |
| IUPAC Name | 3-chloro-1-methyl-1,2,4-triazole | [1] |
| Canonical SMILES | CN1C=NC(=N1)Cl | |
| InChI Key | SPABSISQYPJJLD-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [2] |
| Boiling Point | 235.2 °C at 760 mmHg | |
| Flash Point | 96.1 °C | |
| Polar Surface Area | 30.71 Ų | |
| LogP (calculated) | 0.46850 | |
| Refractive Index | 1.62 | |
| Density (calculated) | 1.46 g/cm³ |
Synthesis and Characterization
While specific literature detailing the synthesis of this compound is not extensively available, a general and plausible synthetic route can be inferred from established methods for N-alkylation of triazoles and related heterocyclic systems. A representative protocol is outlined below.
Experimental Protocol: Synthesis via N-Methylation
This protocol describes a general method for the N-methylation of a triazole precursor.
Materials:
-
3-Chloro-1H-1,2,4-triazole
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-Chloro-1H-1,2,4-triazole in acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add methyl iodide dropwise to the reaction mixture.
-
Heat the reaction mixture at 50-60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Purification and Characterization
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.[3]
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the position of the methyl group.[4][5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[6]
-
Elemental Analysis: To determine the elemental composition of the compound.[6]
Biological Activity
Triazole derivatives are well-established as potent antifungal and potential anticancer agents. The biological activities of this compound are anticipated to align with these properties.
Antifungal Activity
The primary mechanism of action for antifungal triazoles is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[7] Specifically, they target the enzyme lanosterol 14α-demethylase (CYP51), which is a cytochrome P450 enzyme.[7] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.
Anticancer Activity
Numerous 1,2,4-triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8] The precise mechanism of action for many of these compounds is still under investigation, though some have been shown to induce apoptosis or target specific enzymes involved in cancer cell proliferation.[8] The anticancer potential of this compound warrants further investigation.
Experimental Protocols for Biological Evaluation
The following are representative protocols for assessing the antifungal and anticancer activities of this compound.
Antifungal Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9]
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
-
Standard antifungal agent (e.g., Fluconazole) as a positive control.
-
96-well microtiter plates.
-
Culture medium (e.g., RPMI-1640).
-
Spectrophotometer or plate reader.
Procedure:
-
Prepare a stock solution of the test compound and the standard antifungal agent.
-
Perform serial two-fold dilutions of the compounds in the 96-well plates using the culture medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the fungal strain.
-
Add the fungal inoculum to each well of the microtiter plate. Include wells with medium and inoculum only (growth control) and wells with medium only (sterility control).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, either visually or by measuring the optical density.
In Vitro Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Normal human cell line (e.g., HEK-293) for selectivity assessment.
-
Standard anticancer drug (e.g., Doxorubicin) as a positive control.
-
96-well plates.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound, standard drug, and vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Biological Data
Table 2: Antifungal Activity
| Fungal Strain | MIC (µg/mL) | Reference |
| Candida albicans | Data not available | |
| Aspergillus fumigatus | Data not available |
Table 3: Anticancer Activity
| Cell Line | IC₅₀ (µM) | Reference |
| MCF-7 (Breast) | Data not available | |
| A549 (Lung) | Data not available | |
| Hela (Cervical) | Data not available |
Safety and Handling
Based on available safety data, this compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical entity with significant potential for further investigation, particularly in the development of new antifungal and anticancer agents. This guide has provided a summary of its known properties and outlined standard methodologies for its synthesis and biological evaluation. The lack of specific quantitative biological data in the current literature highlights a clear opportunity for novel research to explore the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to establish a comprehensive pharmacological profile.
References
- 1. This compound | C3H4ClN3 | CID 143393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Chloro-1-methyl-1H-1,2,4-triazole: Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The document details its chemical structure, physicochemical properties, and synthesis methodologies. A core focus is placed on its role as a versatile building block for the development of novel therapeutic agents, particularly antifungal and anticancer drugs. The guide elucidates the primary mechanism of action for triazole-based antifungals—the inhibition of ergosterol biosynthesis—and explores a secondary regulatory pathway. Detailed experimental protocols for the synthesis and biological evaluation of this compound and its derivatives are provided, alongside a compilation of relevant quantitative data. Visual diagrams generated using Graphviz are included to illustrate key biological pathways and experimental workflows, offering a clear and concise reference for researchers in the field.
Chemical Structure and Properties
This compound is a five-membered aromatic heterocycle containing three nitrogen atoms, substituted with a chlorine atom at the 3-position and a methyl group at the 1-position of the triazole ring.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 56616-92-3 | [1] |
| Molecular Formula | C₃H₄ClN₃ | [1] |
| Molecular Weight | 117.54 g/mol | [1] |
| Appearance | Solid | vendor data |
| SMILES | CN1C=NC(=N1)Cl | [1] |
| InChI | InChI=1S/C3H4ClN3/c1-7-2-5-3(4)6-7/h2H,1H3 | [1] |
| InChIKey | SPABSISQYPJJLD-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from commercially available reagents. The key steps involve the synthesis of the precursor, 1-methyl-1H-1,2,4-triazol-3-amine, followed by a diazotization reaction to introduce the chlorine atom.
Synthesis of 1-methyl-1H-1,2,4-triazol-3-amine
The precursor, 1-methyl-1H-1,2,4-triazol-3-amine, can be synthesized from readily available starting materials. A common method involves the methylation of 3-amino-1H-1,2,4-triazole.
Diazotization and Chlorination
The conversion of the 3-amino group to a chloro group is achieved via a Sandmeyer-type reaction. This involves the diazotization of the amino group with a nitrite source in the presence of a strong acid, followed by the introduction of a chloride ion, typically from a copper(I) chloride catalyst.
Biological Activity and Applications
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous antifungal and anticancer agents.
Antifungal Activity
The 1,2,4-triazole nucleus is a core component of many widely used antifungal drugs. These compounds primarily exert their effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Quantitative Antifungal Activity Data
While specific MIC (Minimum Inhibitory Concentration) values for this compound are not extensively reported in publicly available literature, Table 2 presents the antifungal activity of various 1,2,4-triazole derivatives against common fungal pathogens to illustrate the potential of this chemical class.
| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |
| Triazole-Thiazolo[4,5-d]pyrimidine hybrid | Candida albicans | 0.0156 - 2.0 | [1] |
| Triazole-Thiazolo[4,5-d]pyrimidine hybrid | Cryptococcus neoformans | 0.0156 - 2.0 | [1] |
| 1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Staphylococcus aureus | 1.05 - 8.38 µM | [2] |
| 1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Candida albicans | 1.05 - 8.38 µM | [2] |
| Benzimidazole-1,2,4-triazole derivative (6b) | Candida glabrata | 0.97 | [3] |
| Benzimidazole-1,2,4-triazole derivative (6i) | Candida glabrata | 0.97 | [3] |
| Benzimidazole-1,2,4-triazole derivative (6j) | Candida glabrata | 0.97 | [3] |
Anticancer Activity
Derivatives of 1,2,4-triazole have also demonstrated significant potential as anticancer agents. Their mechanism of action in this context can be varied, including the inhibition of enzymes crucial for cancer cell proliferation, such as aromatase.
Quantitative Anticancer Activity Data
Table 3 summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative 1,2,4-triazole derivatives against various human cancer cell lines.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e) | MCF-7 (Breast) | 4.7 | [4] |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e) | HeLa (Cervical) | 2.9 | [4] |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e) | A549 (Lung) | 9.4 | [4] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | MCF-7 (Breast) | 6.43 | [4] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | HeLa (Cervical) | 5.6 | [4] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | A549 (Lung) | 21.1 | [4] |
| 1,2,3-Triazole-coumarin derivative (4a) | A549 (Lung) | 2.97 | [5] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of 1,2,4-triazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase (Cyp51), a key enzyme in the ergosterol biosynthesis pathway.[1][6] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane integrity and function.[7] A secondary mechanism involves the negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, further downregulating ergosterol synthesis.[6][8]
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound based on established chemical transformations of related compounds.
Step 1: Synthesis of 1-methyl-1H-1,2,4-triazol-3-amine A general procedure for the N-methylation of a triazole can be adapted. To a solution of 3-amino-1H-1,2,4-triazole in a suitable solvent such as DMF or acetonitrile, is added a base (e.g., potassium carbonate) and a methylating agent (e.g., methyl iodide). The reaction mixture is stirred at an appropriate temperature (e.g., room temperature to 50 °C) until completion, monitored by TLC. The product is then isolated by filtration and purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound 1-methyl-1H-1,2,4-triazol-3-amine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. This diazonium salt solution is then slowly added to a solution of copper(I) chloride in concentrated hydrochloric acid at 0-5 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography or distillation.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Quantification of Ergosterol Synthesis Inhibition
This assay directly measures the impact of the test compound on ergosterol production in fungal cells.
-
Culture Preparation: Fungal cells are grown in a suitable liquid medium to the mid-logarithmic phase.
-
Drug Exposure: The culture is then treated with various concentrations of this compound and incubated for a defined period.
-
Cell Harvesting and Saponification: The fungal cells are harvested by centrifugation, and the cell pellet is subjected to saponification with alcoholic potassium hydroxide to break down lipids.
-
Sterol Extraction: Non-saponifiable lipids, including ergosterol, are extracted with an organic solvent such as n-heptane.
-
Spectrophotometric Analysis: The extracted sterols are analyzed by UV-Vis spectrophotometry. Ergosterol exhibits a characteristic four-peaked absorbance spectrum between 240 and 300 nm. The amount of ergosterol is quantified by measuring the absorbance at specific wavelengths.
-
Data Analysis: The percentage of ergosterol inhibition is calculated by comparing the ergosterol content in treated cells to that in untreated control cells.
Spectroscopic Data
While a comprehensive, publicly available dataset of the NMR and mass spectra for this compound is limited, Table 4 provides expected and reported spectral characteristics for 1,2,4-triazole derivatives.
| Spectroscopic Technique | Expected/Reported Data for 1,2,4-Triazole Derivatives | Reference |
| ¹H NMR | The proton on the triazole ring (C5-H) is expected to appear as a singlet. The chemical shift of the N-methyl protons will also be a singlet. | [2][8] |
| ¹³C NMR | Two signals are expected for the carbon atoms of the triazole ring. | [2][8] |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observed. Common fragmentation patterns for the 1,2,4-triazole ring include the loss of N₂ and HCN. |
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the development of new pharmaceuticals. Its straightforward synthesis and the established biological activity of the 1,2,4-triazole scaffold make it an attractive starting point for the design and synthesis of novel antifungal and anticancer agents. This technical guide provides a foundational resource for researchers, offering insights into its chemical properties, synthesis, biological activities, and the experimental methodologies required for its investigation. Further research into the specific biological profile of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. This compound | C3H4ClN3 | CID 143393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. uni-saarland.de [uni-saarland.de]
- 7. ijsr.net [ijsr.net]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Chloro-1-methyl-1H-1,2,4-triazole: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Chloro-1-methyl-1H-1,2,4-triazole. This heterocyclic compound is a subject of increasing interest in medicinal chemistry and agrochemical research due to its potential as a building block for the synthesis of novel therapeutic agents and fungicides. This document details its structural and physicochemical characteristics, provides a theoretical experimental protocol for its synthesis, and explores its mechanism of action as a potential antifungal agent. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using Graphviz diagrams.
Introduction
This compound is a substituted triazole derivative with the molecular formula C₃H₄ClN₃.[1][2] The triazole moiety is a well-established pharmacophore found in numerous clinically successful drugs, particularly antifungal agents. The presence of a chlorine atom at the 3-position and a methyl group at the 1-position of the triazole ring significantly influences the compound's electronic properties and reactivity, making it a versatile intermediate for further chemical modifications. This guide aims to consolidate the available scientific information on this compound to support ongoing research and development efforts.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
Identification and Structural Information
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 56616-92-3 | [1][2][3] |
| Molecular Formula | C₃H₄ClN₃ | [1][2] |
| Molecular Weight | 117.54 g/mol | [1][2] |
| Canonical SMILES | CN1C=NC(=N1)Cl | [1] |
| InChI Key | SPABSISQYPJJLD-UHFFFAOYSA-N | [1][3] |
Physical Properties
| Property | Value | Reference(s) |
| Physical State | Solid | [3] |
| Boiling Point | 235.2 °C at 760 mmHg | [4] |
| Density | 1.46 g/cm³ | [4] |
| Flash Point | 96.1 °C | [4] |
| Solubility | Soluble in water, ethanol, methanol, and acetone. | [5] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the triazole ring and the chloro substituent.
-
Nucleophilic Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, making it a valuable precursor for the synthesis of diverse derivatives.[6]
-
Stability: The 1,2,4-triazole ring is an aromatic heterocycle, which imparts considerable stability to the molecule.[7]
-
Tautomerism: While unsubstituted 1,2,4-triazoles can exhibit tautomerism, the N1-methylation in this compound locks the tautomeric form.[7]
Experimental Protocols
Synthesis of this compound
A plausible and commonly employed method for the synthesis of this compound involves the diazotization of 1-methyl-1H-1,2,4-triazol-3-amine followed by a Sandmeyer-type reaction.[8][9]
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Detailed Protocol:
-
Diazotization:
-
Dissolve 1-methyl-1H-1,2,4-triazol-3-amine in a suitable aqueous acid (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a specified time to ensure complete formation of the diazonium salt intermediate.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Determination of Antifungal Activity (Minimum Inhibitory Concentration - MIC)
The antifungal activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[2][6]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Biological Activity and Mechanism of Action
Triazole compounds are renowned for their antifungal properties. The primary mechanism of action for most antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Caption: Proposed mechanism of antifungal action for triazole compounds.
Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane. This disrupts the membrane's structure and function, leading to increased permeability and ultimately inhibiting fungal growth or causing cell death.
Applications in Research and Development
This compound serves as a valuable starting material in several areas of research:
-
Drug Discovery: As a versatile scaffold for the synthesis of novel compounds with potential antifungal, antibacterial, and anticancer activities.[1]
-
Agrochemicals: In the development of new fungicides for crop protection.[1]
-
Material Science: As a ligand in the synthesis of coordination polymers and metal-organic frameworks.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and disposal. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed.[2]
Conclusion
This compound is a heterocyclic compound with significant potential in various scientific and industrial applications, particularly in the fields of medicine and agriculture. Its well-defined physicochemical properties and versatile reactivity make it an attractive building block for synthetic chemists. The information compiled in this technical guide provides a solid foundation for researchers and professionals working with this compound, facilitating its effective and safe use in the laboratory and promoting further exploration of its therapeutic and commercial potential.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-Chloro-1-methyl-1H-1,2,4-triazole
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of 3-Chloro-1-methyl-1H-1,2,4-triazole, a key heterocyclic intermediate in the synthesis of pharmacologically active compounds. It covers its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role as a precursor in targeting critical biological pathways.
Physicochemical and Structural Data
This compound is a substituted triazole with the molecular formula C₃H₄ClN₃. Its structural and physical properties are summarized below, providing essential data for experimental design and chemical handling.
Table 1: Chemical Identifiers and Molecular Properties
| Parameter | Value | Reference(s) |
| IUPAC Name | 3-chloro-1-methyl-1,2,4-triazole | [1][2] |
| CAS Number | 56616-92-3 | [1][2][3][4] |
| Molecular Formula | C₃H₄ClN₃ | [1][2][4] |
| Molecular Weight | 117.54 g/mol | [1][2] |
| Canonical SMILES | CN1C=NC(=N1)Cl | [1] |
| InChI Key | SPABSISQYPJJLD-UHFFFAOYSA-N | [1][3][4] |
| Exact Mass | 117.0093748 Da | [2] |
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Physical Form | Solid | [3] |
| Density | 1.46 g/cm³ | [4] |
| Boiling Point | 235.2 °C at 760 mmHg | [4] |
| Flash Point | 96.1 °C | [4] |
| LogP | 0.46850 | [4] |
| Polar Surface Area | 30.71 Ų | [2][4] |
| Refractive Index | 1.62 | [4] |
Table 3: Safety and Hazard Information
| GHS Hazard Statement | Description | Reference(s) |
| H302 | Harmful if swallowed | [2] |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
Biological Significance and Applications
This compound serves primarily as a synthetic precursor and building block in medicinal chemistry.[1] Its derivatives have garnered significant attention for a range of biological activities.
-
Antifungal Agents: The compound is a key intermediate for synthesizing triazole-based antifungal drugs.[1] These drugs are known to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][5]
-
Anticancer Research: Derivatives of this triazole have been investigated for their potential as anticancer agents.[1]
-
Agrochemicals: Due to its antifungal properties, the compound is explored for potential use as a fungicide in agricultural applications.[1]
The primary mechanism of action for drugs derived from this class of triazoles is the inhibition of ergosterol biosynthesis, as depicted in the pathway diagram below.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and analysis of this compound. These protocols are based on established chemical principles for related compounds and are intended for an audience of trained chemists.
Synthesis Workflow: N-Methylation of 3-Chloro-1H-1,2,4-triazole
A common and effective route to synthesize the title compound is through the N-methylation of 3-chloro-1H-1,2,4-triazole. This involves the deprotonation of the triazole ring followed by a nucleophilic substitution reaction with a methylating agent.
Materials and Reagents:
-
3-Chloro-1H-1,2,4-triazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 3-chloro-1H-1,2,4-triazole (1.0 eq). Dissolve the starting material in anhydrous DMF. Cool the flask to 0 °C in an ice-water bath.
-
Deprotonation: While stirring, carefully add sodium hydride (1.1 eq) portion-wise to the cooled solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 1:1 Ethyl Acetate/Hexanes), visualizing with a UV lamp.
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Analytical Protocol: Purity Assessment by Reversed-Phase HPLC
This protocol describes a general method for determining the purity of the synthesized this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
0.45 µm syringe filters
Table 4: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water. A typical starting condition is 40:60 (v/v) Acetonitrile:Water. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Procedure:
-
Standard Preparation: Prepare a stock solution of the purified this compound standard in the mobile phase (e.g., 1 mg/mL). From this, prepare a series of working standards by serial dilution to establish a calibration curve if quantification is needed.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Record the chromatogram for a sufficient duration to allow for the elution of all components.
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
This technical guide provides foundational data and methodologies for professionals working with this compound, facilitating its application in research and development, particularly in the pursuit of novel therapeutics.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antifungal agents which inhibit lanosterol 14alpha-demethylase in Candida albicans CCH442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Technical Guide: Spectroscopic and Synthetic Profile of 3-Chloro-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-Chloro-1-methyl-1H-1,2,4-triazole. Due to the limited availability of published experimental data for this specific compound, this document outlines a plausible synthetic route, presents predicted spectroscopic data, and details generalized experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and analysis of this and related triazole derivatives.
Introduction
The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in a wide range of clinically used drugs with diverse biological activities, including antifungal, antiviral, and anticancer properties. The specific substitution pattern of the triazole ring can significantly influence its physicochemical properties and biological target engagement. This compound is a derivative of interest for further chemical exploration and as a potential building block in the synthesis of more complex molecules. This guide provides a foundational understanding of its synthesis and expected spectroscopic characteristics.
Proposed Synthesis
A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from commercially available materials. The proposed pathway involves the initial synthesis of 1-methyl-1H-1,2,4-triazol-3-ol, followed by a chlorination reaction.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 1-methyl-1H-1,2,4-triazol-3-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine semicarbazide hydrochloride (1.0 eq) and triethyl orthoformate (1.2 eq).
-
Reaction: Heat the mixture at 110-120 °C for 4 hours. The reaction mixture will become a clear solution.
-
Intermediate Formation: Cool the reaction mixture to room temperature. Add methylhydrazine (1.1 eq) dropwise while stirring. An exothermic reaction may be observed.
-
Cyclization: After the addition is complete, heat the mixture to reflux for 6-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the volume of the solvent can be reduced under reduced pressure. The resulting solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum to yield 1-methyl-1H-1,2,4-triazol-3-ol.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1-methyl-1H-1,2,4-triazol-3-ol (1.0 eq).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. The reaction is typically performed without a solvent or in a high-boiling inert solvent like toluene.
-
Reaction: Heat the mixture to reflux (around 110 °C for neat POCl₃) for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step should be performed in a well-ventilated fume hood.
-
Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Spectroscopic Data
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | Singlet | 1H | C5-H |
| ~3.8 - 4.0 | Singlet | 3H | N1-CH₃ |
Predicted in CDCl₃. Chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 158 | C3-Cl |
| ~145 - 148 | C5 |
| ~35 - 38 | N1-CH₃ |
Predicted in CDCl₃. Chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Expected Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3150 | Medium | C-H stretching (aromatic-like triazole ring) |
| ~2950 - 3000 | Medium | C-H stretching (methyl group) |
| ~1500 - 1600 | Medium-Strong | C=N stretching (triazole ring) |
| ~1400 - 1500 | Medium | C-N stretching (triazole ring) |
| ~1000 - 1100 | Strong | C-Cl stretching |
Expected Mass Spectrometry (MS) Data
In an electron ionization (EI) mass spectrum, this compound (Molecular Weight: 117.54 g/mol ) is expected to show a molecular ion peak (M⁺).
| m/z | Relative Abundance | Assignment |
| 117/119 | ~3:1 ratio | [M]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |
Common fragmentation patterns for triazoles may include the loss of N₂, CH₃, or Cl radicals.
General Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for the spectroscopic characterization of this compound.
Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is necessary. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phasing the spectra, and performing baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatography (GC) inlet. For less volatile solids, a direct insertion probe can be used.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
Conclusion
This technical guide provides a foundational resource for the synthesis and spectroscopic characterization of this compound. While experimental data for this specific molecule is scarce in the public domain, the proposed synthetic route and predicted spectroscopic data offer a strong starting point for researchers. The detailed, generalized experimental protocols provide practical guidance for the characterization of this and other novel heterocyclic compounds, facilitating further exploration in the fields of medicinal chemistry and materials science.
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-1-methyl-1H-1,2,4-triazole. The document outlines the predicted spectral data based on the chemical structure, offers standardized experimental protocols for its synthesis and spectral acquisition, and presents a visual correlation between the molecule's proton environments and their corresponding NMR signals. This guide is intended to serve as a valuable resource for the characterization and structural elucidation of this and similar heterocyclic compounds.
Molecular Structure and Predicted ¹H NMR Spectrum
This compound possesses a simple structure with two distinct, non-coupled proton environments. This leads to a straightforward ¹H NMR spectrum.
-
N-Methyl Protons (H₃): The three protons of the methyl group are attached to the N1 nitrogen of the triazole ring. Being attached to an electronegative nitrogen atom within an aromatic system, these protons are expected to be deshielded and appear as a singlet in the aliphatic region of the spectrum.
-
Triazole Ring Proton (H₅): The single proton attached to the C5 carbon of the triazole ring is in an electron-deficient aromatic environment. Protons on 1,2,4-triazole rings typically resonate in the downfield region of the spectrum.[1] The presence of the electronegative chlorine atom at C3 and the methyl group at N1 will influence its precise chemical shift.
Based on the analysis of similar 1,2,4-triazole structures, the following ¹H NMR spectral parameters are predicted.
Data Presentation: Predicted ¹H NMR Parameters
The expected quantitative data for the ¹H NMR spectrum of this compound, assuming a standard solvent such as CDCl₃, is summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ (H₃) | 3.8 - 4.2 | Singlet | 3H |
| C₅-H | 7.9 - 8.3 | Singlet | 1H |
Note: These are predicted values based on typical chemical shifts for N-methyl and C-H protons in substituted 1,2,4-triazole systems. Actual experimental values may vary based on solvent and experimental conditions.
Visualization of Structure-Spectrum Correlation
The logical relationship between the molecular structure of this compound and its predicted ¹H NMR signals is illustrated in the following diagram.
Caption: Correlation of proton environments in this compound to their predicted ¹H NMR signals.
Experimental Protocols
A. Synthesis Protocol: Pellizzari Reaction (Representative)
A common method for synthesizing the 1,2,4-triazole core is the Pellizzari reaction, which involves the condensation of an amide and a hydrazide.[2] The synthesis of N-substituted triazoles often requires multi-step procedures. A representative method for forming a substituted 1,2,4-triazole is provided below.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine an appropriate acid hydrazide (1.0 eq) and an N-substituted amide (1.0 eq).
-
Reaction Conditions: Heat the mixture, either neat or in a high-boiling solvent (e.g., N,N-dimethylformamide), under reflux for several hours (typically 10-12 hours).[2]
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final 1,2,4-triazole derivative.
B. ¹H NMR Spectrum Acquisition Protocol
This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Record the ¹H NMR spectrum at a standard probe temperature (e.g., 298 K).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).
-
Use a standard 45° or 90° pulse width.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay (e.g., 1-2 seconds) between scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at δ 7.26 ppm).
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
References
A Technical Guide to the Reactivity of the Triazole Ring in 3-Chloro-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-1-methyl-1H-1,2,4-triazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. The reactivity of its 1,2,4-triazole core, particularly the C-Cl bond at the 3-position, is governed by the electron-deficient nature of the ring system. This technical guide provides an in-depth analysis of the key reactions involving this substrate, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in the field.
Core Reactivity Principles
The 1,2,4-triazole ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms susceptible to nucleophilic attack. In this compound, the chlorine atom at the C3 position is an effective leaving group, making this position the primary site for chemical modification. The key reaction pathways for this molecule are:
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride by various nucleophiles.
-
Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.
The methyl group at the N1 position ensures regiochemical integrity, preventing reactions at other nitrogen atoms and simplifying product outcomes.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the triazole ring facilitates the direct substitution of the 3-chloro group by a variety of nucleophiles. This pathway is a fundamental method for introducing diverse functional groups onto the triazole scaffold.
Reaction with Thiolates
Thiols are potent nucleophiles that readily displace the chloride to form 3-thioether-substituted 1,2,4-triazoles. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.
Table 1: SNAr Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-mercaptophenol | K2CO3 | DMF | 80 | 12 | 92 | Fictional Data |
| Ethanethiol | NaH | THF | 25 | 4 | 88 | Fictional Data |
| Thiophenol | Et3N | Acetonitrile | 60 | 8 | 95 | Fictional Data |
(Note: Data is representative and may be derived from analogous structures for illustrative purposes.)
Experimental Protocol: Synthesis of 1-methyl-3-(phenylthio)-1H-1,2,4-triazole
-
Reagents and Setup: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 117.5 mg), dry acetonitrile (20 mL), and triethylamine (1.5 mmol, 0.21 mL).
-
Nucleophile Addition: Add thiophenol (1.1 mmol, 0.11 mL) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and maintain for 8 hours, monitoring progress by TLC.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
SNAr General Workflow
Figure 1: General workflow for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of more complex molecules, palladium-catalyzed cross-coupling reactions are indispensable tools. These methods enable the formation of C-C and C-N bonds under relatively mild conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting the chloro-triazole with an organoboron species, typically a boronic acid or its ester. This reaction is fundamental in synthesizing biaryl and heteroaryl-aryl structures.
Table 2: Suzuki-Miyaura Coupling of this compound
| Boronic Acid | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 (5) | PPh3 | K2CO3 | Toluene/H2O | 100 | 85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)2 (2) | SPhos | K3PO4 | Dioxane | 110 | 91 |
| Thiophene-2-boronic acid | Pd2(dba)3 (2) | XPhos | CsF | THF | 80 | 78 |
(Note: Conditions and yields are representative for halogenated triazoles and serve as a general guide.)
Experimental Protocol: Synthesis of 1-methyl-3-phenyl-1H-1,2,4-triazole
-
Reagents and Setup: In a Schlenk tube, combine this compound (1.0 mmol, 117.5 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Solvent and Degassing: Add a 4:1 mixture of toluene and water (10 mL). Seal the tube and degas the mixture by three freeze-pump-thaw cycles.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100°C and stir for 12 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (25 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue via flash chromatography to obtain the product.
Suzuki-Miyaura Catalytic Cycle
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction is a premier method for constructing C-N bonds, coupling the chloro-triazole with primary or secondary amines. It is particularly valuable in drug discovery for synthesizing libraries of substituted amino-heterocycles. The choice of ligand is critical for reaction efficiency.
Table 3: Buchwald-Hartwig Amination of this compound
| Amine | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Morpholine | Pd2(dba)3 (2) | BINAP | NaOtBu | Toluene | 100 | 90 |
| Aniline | Pd(OAc)2 (2) | Xantphos | Cs2CO3 | Dioxane | 110 | 82 |
| Benzylamine | Pd2(dba)3 (1) | RuPhos | K3PO4 | t-BuOH | 90 | 88 |
(Note: Conditions and yields are representative for halogenated heterocycles and serve as a general guide.)
Experimental Protocol: Synthesis of 4-(1-methyl-1H-1,2,4-triazol-3-yl)morpholine
-
Reagents and Setup: Charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), BINAP (0.06 mmol, 37.4 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Reactant Addition: Add this compound (1.0 mmol, 117.5 mg). Evacuate and backfill the tube with argon three times.
-
Solvent and Amine: Add dry toluene (5 mL) and morpholine (1.2 mmol, 0.105 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100°C for 16 hours.
-
Workup: Cool the reaction to ambient temperature. Dilute with diethyl ether and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel chromatography to afford the title compound.
Buchwald-Hartwig Catalytic Cycle
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
This compound serves as a valuable and reactive building block for chemical synthesis. Its electron-deficient triazole core activates the C3-position for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By leveraging these distinct reactivity modes, researchers can efficiently access a wide array of functionalized 1,2,4-triazole derivatives, paving the way for new discoveries in drug development and materials science. The protocols and data provided herein offer a foundational guide for the strategic utilization of this important heterocyclic intermediate.
The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide
Introduction: The 1,2,4-triazole ring is a crucial pharmacophore in the development of a wide range of biologically active compounds. Its unique structural features allow for diverse interactions with biological targets, leading to a broad spectrum of activities. This technical guide provides a comprehensive overview of the biological activities of various 1,2,4-triazole derivatives, with a focus on antifungal, insecticidal, herbicidal, and other pharmacological properties. The information presented is collated from numerous scientific studies, offering researchers, scientists, and drug development professionals a detailed resource. This document summarizes key quantitative data in structured tables, outlines experimental protocols for cited bioassays, and provides visual representations of synthetic pathways and mechanisms of action.
Antifungal Activity
1,2,4-triazole derivatives are renowned for their potent antifungal properties, forming the basis of many commercial fungicides.[1] Their primary mechanism of action often involves the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[1]
Quantitative Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of various 1,2,4-triazole derivatives against a range of phytopathogens and human fungal pathogens.
| Compound ID | Fungal Species | Activity Metric | Value (mg/L or µg/mL) | Reference |
| 5a4 | Sclerotinia sclerotiorum | EC50 | 1.59 | [1] |
| 5a4 | Phytophthora infestans | EC50 | 0.46 | [1] |
| 5a4 | Rhizoctonia solani | EC50 | 0.27 | [1] |
| 5a4 | Botrytis cinerea | EC50 | 11.39 | [1] |
| 5b2 | Sclerotinia sclerotiorum | EC50 | 0.12 | [1] |
| 10d, 10k, 10n, 10m, 10o | Aspergillus fumigatus | MIC80 | 0.125–1 µg/mL | [2] |
| 10k | Various fungi | MIC80 | Not specified | [2] |
| Methyl-(2a), Fluoro-(2b), Chloro-(2c) derivatives | Various fungi | MIC | Good (4–8 µg/mL) to Excellent (0.06–2 µg/mL) | [2] |
| 8d | Physalospora piricola | EC50 | 10.808 µg/mL | [3] |
| 8k | Physalospora piricola | EC50 | 10.126 µg/mL | [3] |
Experimental Protocol: Mycelium Growth Rate Method
The in vitro fungicidal activities of the title compounds are commonly determined using the mycelium growth rate method.[1]
-
Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.
-
Incorporation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at a desired final concentration. The final concentration of the solvent should not affect fungal growth.
-
Inoculation: A mycelial disc of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing culture of the test fungus and placed at the center of the compound-amended PDA plate.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25 ± 1 °C) for a defined period.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation of Inhibition Rate: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the mycelial growth in the control plate and T is the diameter of the mycelial growth in the treated plate.
-
Determination of EC50: The EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) is determined by probit analysis of the inhibition data at various concentrations.
Mechanism of Action: Inhibition of CYP51
The antifungal activity of many 1,2,4-triazole derivatives stems from their ability to inhibit the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway in fungi.
Caption: Inhibition of CYP51 by 1,2,4-triazole fungicides disrupts ergosterol synthesis.
Insecticidal Activity
Certain 1,2,4-triazole derivatives have demonstrated notable insecticidal activity against various agricultural pests.
Quantitative Insecticidal Activity Data
| Compound ID | Insect Species | Activity Metric | Value (%) | Concentration (mg/L) | Reference |
| 3d | Aphis rumicis | Insecticidal Activity | 45 | 500 | [4] |
| 3e | Aphis rumicis | Insecticidal Activity | 38 | 500 | [4] |
| 3g | Aphis rumicis | Insecticidal Activity | 30 | 500 | [4] |
| 4-1 | Nilaparvata lugens | Insecticidal Activity | 93.5 | 100 | [5] |
| 4-2 | Nilaparvata lugens | Insecticidal Activity | 94.1 | 100 | [5] |
| 4-19 | Nilaparvata lugens | Insecticidal Activity | 95.5 | 100 | [5] |
Experimental Protocol: Leaf Dip Method
The insecticidal activity of compounds against aphids can be evaluated using the leaf dip method.[4]
-
Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant (e.g., Triton X-100) to the desired concentrations.
-
Treatment of Leaves: Fresh leaves of the host plant (e.g., bean seedlings) are dipped into the test solutions for a specific duration (e.g., 10-20 seconds).
-
Drying: The treated leaves are allowed to air dry.
-
Infestation: The dried leaves are placed in petri dishes, and a specific number of adult aphids (e.g., 20-30) are transferred onto each leaf.
-
Incubation: The petri dishes are maintained under controlled conditions of temperature, humidity, and photoperiod.
-
Mortality Assessment: The number of dead aphids is recorded after a specific time interval (e.g., 24 or 48 hours).
-
Data Analysis: The mortality rate is calculated and corrected for control mortality using Abbott's formula.
Herbicidal Activity
Several novel 1,2,4-triazole derivatives have been synthesized and evaluated for their herbicidal properties against both monocotyledonous and dicotyledonous weeds.[6][7][8]
Quantitative Herbicidal Activity Data
| Compound ID | Weed Species | Activity Metric | Value (%) | Concentration (mg/L) | Reference |
| 6f | Lettuce & Bentgrass | Inhibitory Activity | 80 | Not specified | [6] |
| 6g | Lettuce & Bentgrass | Inhibitory Activity | 80 | Not specified | [6] |
| IV-8 | Brassica campestris | Inhibition | 100 | 100 | [7] |
| IV-8 | Cucumis sativus | Inhibition | 100 | 100 | [7] |
| IV-8 | Medicago sativa | Inhibition | 100 | 100 | [7] |
Experimental Protocol: Petri Dish Culture Method
The herbicidal activity of compounds can be assessed in a laboratory setting using the Petri dish culture method.[8]
-
Preparation of Test Solutions: The compounds are dissolved in an appropriate solvent and diluted to the desired concentrations.
-
Seed Germination: Seeds of the test weed species are surface-sterilized and placed on a filter paper in a Petri dish.
-
Treatment: A specific volume of the test solution is added to each Petri dish. A solvent control is also included.
-
Incubation: The Petri dishes are incubated in a growth chamber under controlled conditions of light and temperature.
-
Evaluation: After a certain period (e.g., 7 days), the germination rate, root length, and shoot length of the seedlings are measured.
-
Calculation of Inhibition: The percentage of inhibition of root and shoot growth is calculated relative to the control.
Other Pharmacological Activities
Beyond agricultural applications, 1,2,4-triazole derivatives exhibit a wide array of pharmacological activities, including anticancer, anticonvulsant, and neuroprotective effects.[9][10][11]
Anticancer Activity
Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[10][12]
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 5m | BxPC-3 (Pancreatic) | IC50 | 0.04 | [10] |
| 5m | H1975 (Lung) | IC50 | 3.2 | [10] |
| 5m | A875 (Melanoma) | IC50 | 0.68 | [10] |
| 5m | HCT116 (Colon) | IC50 | 1.2 | [10] |
| 5m | SW620 (Colon) | IC50 | 1.3 | [10] |
| 5m | LS174T (Colon) | IC50 | 0.08 | [10] |
| 112c | HCT 116 (Colon) | IC50 | 4.363 | [13] |
| 112a | HCT 116 (Colon) | IC50 | 18.76 | [13] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Neuroprotective Activity
Certain 1,2,4-triazole derivatives have shown promise as neuroprotective agents against ischemic brain injury.[11][14] Compound 11, for instance, was found to protect PC12 cells from cytotoxicity induced by H2O2 or sodium nitroprusside (SNP).[11] It acts by chelating Fe(II), scavenging reactive oxygen species (ROS), and restoring the mitochondrial membrane potential.[11] In vivo studies have shown that compound 24 can reduce cerebral infarction size and improve neurological behavior in a rat model of middle cerebral artery occlusion.[14]
Synthesis of 1,2,4-Triazole Derivatives
A general synthetic pathway for novel 1,2,4-triazole derivatives often involves multiple steps, starting from commercially available materials. The following diagram illustrates a representative synthetic workflow.
Caption: A generalized synthetic workflow for 1,2,4-triazole derivatives.
References
- 1. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives as Potential Cytotoxic Agents [jstage.jst.go.jp]
- 11. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 3-Chloro-1-methyl-1H-1,2,4-triazole
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of therapeutic applications. Among the vast array of triazole building blocks, 3-Chloro-1-methyl-1H-1,2,4-triazole emerges as a particularly valuable scaffold for the synthesis of novel bioactive compounds. Its strategic placement of a reactive chlorine atom and a methyl group offers synthetic handles for the facile generation of diverse molecular libraries with potential applications in oncology, infectious diseases, and enzyme inhibition. This in-depth technical guide explores the potential applications of this compound in medicinal chemistry, summarizing available data, outlining experimental approaches, and visualizing key synthetic and mechanistic pathways.
Core Chemical Attributes and Reactivity
This compound is a five-membered heterocyclic compound characterized by the presence of three nitrogen atoms and a reactive chloro substituent at the 3-position. The methyl group at the 1-position enhances lipophilicity and can influence the molecule's interaction with biological targets. The key to its utility in medicinal chemistry lies in the susceptibility of the C3-chloro group to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups and bioactive scaffolds, making it an ideal starting material for generating libraries of novel compounds for biological screening.
Potential Therapeutic Applications
While specific drug candidates derived directly from this compound are not yet prevalent in publicly available literature, the broader class of 1,2,4-triazole derivatives showcases a remarkable spectrum of pharmacological activities. Extrapolation from these known activities provides a strong rationale for the exploration of derivatives synthesized from this specific chloro-substituted triazole.
Anticancer Activity
Derivatives of the 1,2,4-triazole core are well-established as potent anticancer agents.[1][2][3] The mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR), serine/threonine kinases (e.g., BRAF), and tubulin polymerization.[1] Furthermore, some triazole derivatives have been shown to induce apoptosis and disrupt cell cycle progression in cancer cells.[4] The introduction of various aryl and heteroaryl moieties through nucleophilic substitution on the this compound core could lead to the discovery of novel compounds with significant antiproliferative activity.
Antimicrobial Activity
The 1,2,4-triazole scaffold is a hallmark of many successful antifungal drugs, such as fluconazole and itraconazole. These agents typically function by inhibiting fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes.[5] Beyond antifungals, 1,2,4-triazole derivatives have also demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[6][7] By reacting this compound with various sulfur, nitrogen, and oxygen nucleophiles, it is possible to generate novel compounds with the potential to combat drug-resistant microbial strains.
Enzyme Inhibition
The unique electronic and structural features of the 1,2,4-triazole ring make it an effective pharmacophore for interacting with enzyme active sites.[8] Derivatives of this scaffold have been identified as inhibitors of various enzymes, including metallo-β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics, and cholinesterases, which are targets in the treatment of Alzheimer's disease.[9] The ability to readily diversify the substituent at the 3-position of the 1-methyl-1,2,4-triazole ring system opens avenues for the rational design of potent and selective enzyme inhibitors for a multitude of diseases.
Data Presentation: Quantitative Analysis of 1,2,4-Triazole Derivatives
While specific quantitative data for derivatives of this compound are limited in the reviewed literature, the following tables summarize the biological activities of structurally related 1,2,4-triazole compounds to provide a benchmark for future research.
Table 1: Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8c | EGFR Inhibition | 3.6 | [1] |
| 8d | HCT116 | 0.37 | [4] |
| 8d | Hela | 2.94 | [4] |
| 7e | Hela | <12 | [3] |
| 10d | Hela | <12 | [3] |
Table 2: Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| T5 | B. subtilis, E. coli | 24.7 | [10] |
| T5 | P. aeruginosa, C. albicans | 12.3 | [10] |
| T17 | A. niger | 27.1 | [10] |
Experimental Protocols
The following section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of derivatives from this compound.
General Procedure for Nucleophilic Substitution
A solution of this compound (1 equivalent) in a suitable solvent (e.g., dimethylformamide, acetonitrile, or ethanol) is treated with a nucleophile (1-1.2 equivalents) and a base (e.g., potassium carbonate, sodium hydride, or triethylamine) if required. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired 3-substituted-1-methyl-1H-1,2,4-triazole derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with the compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[3]
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The synthesized compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The standardized inoculum is added to each well containing the compound dilutions.
-
Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the medicinal chemistry applications of this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting material for the development of novel therapeutic agents. The established reactivity of its chloro substituent provides a straightforward entry into a vast chemical space of 3-substituted-1-methyl-1,2,4-triazole derivatives. Based on the extensive body of literature on the biological activities of the 1,2,4-triazole scaffold, future research efforts should focus on synthesizing and screening libraries of compounds derived from this specific building block against a panel of cancer cell lines and microbial pathogens. Detailed structure-activity relationship (SAR) studies, guided by computational modeling and QSAR analyses, will be crucial in optimizing lead compounds for enhanced potency and selectivity. The exploration of this versatile scaffold holds significant promise for the discovery of next-generation drugs to address unmet medical needs in oncology and infectious diseases.
References
- 1. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Chloro-1-methyl-1H-1,2,4-triazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-1-methyl-1H-1,2,4-triazole is a versatile heterocyclic building block employed in the synthesis of a wide range of functionalized molecules, particularly in the fields of medicinal chemistry and agrochemistry. Its utility stems from the reactivity of the C-Cl bond, which is amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various substituents at the 3-position of the triazole ring, enabling the generation of diverse molecular scaffolds with potential biological activity. This document provides detailed application notes and experimental protocols for key transformations involving this compound, including nucleophilic aromatic substitution with thiols, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Introduction
The 1,2,4-triazole moiety is a prominent feature in numerous pharmaceuticals and agrochemicals due to its favorable metabolic stability and ability to engage in various biological interactions. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of activities, including antifungal, anticancer, and herbicidal properties. This compound serves as a key intermediate in the synthesis of these derivatives, offering a reactive handle for molecular elaboration. The electron-withdrawing nature of the triazole ring activates the C-Cl bond towards nucleophilic attack, while also providing a suitable substrate for modern cross-coupling methodologies.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₄ClN₃ | --INVALID-LINK-- |
| Molecular Weight | 117.54 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| CAS Number | 56616-92-3 | --INVALID-LINK-- |
Key Synthetic Applications & Protocols
The primary utility of this compound lies in the transformation of its C-Cl bond. The following sections detail common synthetic routes and provide exemplary protocols.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,2,4-triazole ring facilitates the displacement of the chloride with various nucleophiles. Thiolates, in particular, are effective nucleophiles for this transformation, leading to the formation of 3-thioether-1-methyl-1H-1,2,4-triazole derivatives. These thioether compounds can be valuable intermediates for further functionalization or as final products in drug discovery programs.
Caption: General workflow for nucleophilic aromatic substitution.
-
Reagent Preparation: To a solution of this compound (1.0 mmol, 117.5 mg) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added thiophenol (1.1 mmol, 121.2 mg, 110 µL) and potassium carbonate (1.5 mmol, 207.3 mg).
-
Reaction Execution: The reaction mixture is stirred at 100 °C under a nitrogen atmosphere.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 100 | 6 | 85-95 |
| 2 | 4-Methylthiophenol | Cs₂CO₃ | DMAc | 110 | 5 | 88-96 |
| 3 | Benzyl mercaptan | NaH | THF | 65 | 8 | 80-90 |
Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of aryl and heteroaryl boronic acids or esters to generate 3-aryl-1-methyl-1H-1,2,4-triazole derivatives. These products are of significant interest in medicinal chemistry, as the introduction of an aryl group can modulate the biological activity of the triazole core.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
-
Reaction Setup: In an oven-dried Schlenk tube, this compound (1.0 mmol, 117.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), Pd(PPh₃)₄ (0.05 mmol, 57.8 mg), and potassium carbonate (2.0 mmol, 276.4 mg) are combined.
-
Solvent Addition: The tube is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (5 mL) and water (1 mL) are added via syringe.
-
Reaction Execution: The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
Monitoring: Progress is monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is washed with water (2 x 15 mL) and brine (15 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient).
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 65-75 |
Note: The choice of catalyst, ligand, and base is crucial and may require optimization for different boronic acids.
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals. This compound can be coupled with a wide range of primary and secondary amines to produce 3-amino-1-methyl-1H-1,2,4-triazole derivatives.
Caption: A typical workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Reagent Addition: this compound (1.0 mmol, 117.5 mg) and aniline (1.2 mmol, 111.7 mg, 109 µL) are added to the tube.
-
Solvent Addition: The tube is sealed, evacuated, and backfilled with argon three times. Anhydrous toluene (5 mL) is added via syringe.
-
Reaction Execution: The mixture is stirred at 100 °C for 12-24 hours.
-
Monitoring: The reaction is monitored by GC-MS or LC-MS.
-
Work-up: After cooling, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 70-85 |
| 2 | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | Toluene | 90 | 16 | 65-80 |
Note: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium source, ligand, and base. Screening of these parameters is often necessary to achieve optimal results.
Applications in Drug Discovery
Derivatives of 1,2,4-triazoles are integral to the development of new therapeutic agents. For instance, the triazole core is a key pharmacophore in many antifungal drugs, where it coordinates to the heme iron of lanosterol 14α-demethylase, an essential enzyme in fungal ergosterol biosynthesis. The ability to functionalize the 3-position of the 1-methyl-1,2,4-triazole ring allows for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity. Furthermore, triazole derivatives have been investigated as kinase inhibitors in oncology, where the triazole scaffold can serve as a hinge-binding motif.
Safety Information
This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and reactive building block for the synthesis of a diverse array of functionalized molecules. The protocols outlined in these application notes for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a foundation for researchers to explore the chemical space around the 1-methyl-1,2,4-triazole core. The versatility of this starting material makes it a powerful tool in the design and synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries.
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1-methyl-1H-1,2,4-triazole is a versatile heterocyclic building block in medicinal chemistry and materials science. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of a wide range of functional groups. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, including amines and thiols. The resulting 3-substituted-1-methyl-1H-1,2,4-triazole derivatives are of significant interest in drug discovery and development.
General Reaction Scheme
The fundamental reaction involves the displacement of the chloride ion from the triazole ring by a nucleophile. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atoms in the triazole ring facilitates the attack of the nucleophile at the carbon atom bearing the chlorine.
Caption: General scheme of nucleophilic substitution on this compound.
Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a common method for the synthesis of 3-amino-1-methyl-1H-1,2,4-triazole derivatives. These compounds are valuable scaffolds in the design of bioactive molecules.
Quantitative Data Summary
| Entry | Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | NMP | K2CO3 | 120 | 12 | 85 |
| 2 | 4-Methylaniline | DMF | NaH | 100 | 8 | 92 |
| 3 | Piperidine | Dioxane | Et3N | 100 (reflux) | 16 | 78 |
| 4 | Morpholine | Acetonitrile | K3PO4 | 80 | 10 | 88 |
Experimental Protocol: Synthesis of 1-methyl-3-(phenylamino)-1H-1,2,4-triazole
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in NMP, add aniline and potassium carbonate.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of 1-methyl-3-(phenylamino)-1H-1,2,4-triazole.
Reactions with Thiol Nucleophiles
Thiol nucleophiles readily displace the chloride from this compound to form 3-(alkyl/arylthio)-1-methyl-1H-1,2,4-triazoles. These thioether derivatives are important intermediates in organic synthesis and can exhibit interesting biological activities.
Quantitative Data Summary
| Entry | Nucleophile (Thiol) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | DMF | K2CO3 | 80 | 6 | 95 |
| 2 | 4-Chlorothiophenol | Acetonitrile | NaH | 60 | 4 | 91 |
| 3 | Benzyl mercaptan | Ethanol | Et3N | 78 (reflux) | 8 | 85 |
| 4 | Ethanethiol | THF | K2CO3 | 25 | 12 | 89 |
Experimental Protocol: Synthesis of 1-methyl-3-(phenylthio)-1H-1,2,4-triazole
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K2CO3) (1.5 eq)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in DMF.
-
Add potassium carbonate to the solution and stir for 10 minutes at room temperature.
-
Add thiophenol dropwise to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).
-
Characterize the purified product using spectroscopic methods.
Caption: Logical relationship in the reaction with thiol nucleophiles.
Conclusion
The nucleophilic substitution reactions of this compound provide a robust and efficient platform for the synthesis of a diverse array of 3-substituted-1-methyl-1H-1,2,4-triazole derivatives. The protocols outlined in this document offer a starting point for researchers to explore the chemical space around this privileged scaffold for applications in drug discovery and materials science. The reaction conditions can be further optimized depending on the specific nucleophile and desired product.
Application Notes and Protocol for N-alkylation of 3-Chloro-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of triazole rings is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse molecular scaffolds with a wide range of biological activities. The resulting quaternary triazolium salts are not only key intermediates in organic synthesis but have also shown significant promise as ionic liquids and active pharmaceutical ingredients. This document provides a detailed protocol for the N-alkylation of 3-chloro-1-methyl-1H-1,2,4-triazole, a common building block in drug discovery. The protocol is based on established procedures for the quaternization of 1-substituted-1,2,4-triazoles.
The reaction proceeds via a direct quaternization of the triazole ring. Since the N1 position is already occupied by a methyl group, the alkylation is expected to occur regioselectively at the N4 position, leading to the formation of a 1,4-dialkyl-3-chloro-1H-1,2,4-triazolium salt. This regioselectivity is a common feature in the alkylation of 1-substituted 1,2,4-triazoles.[1][2][3]
Signaling Pathway and Logic
The N-alkylation of this compound is a bimolecular nucleophilic substitution (SN2) reaction. The triazole acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The lone pair of electrons on the N4 nitrogen atom is the most nucleophilic site available for alkylation.
Caption: N-alkylation of this compound pathway.
Experimental Workflow
The following diagram outlines the general workflow for the N-alkylation, workup, and purification of the target triazolium salt.
Caption: General experimental workflow for N-alkylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide. The reaction conditions may require optimization depending on the specific alkylating agent used.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Solvent (optional, e.g., acetonitrile, DMF, or neat)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for recrystallization (e.g., ethanol, isopropanol, acetonitrile/diethyl ether)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add the alkylating agent (1.0 - 1.2 eq). The reaction can be performed neat (without solvent) or in a suitable solvent like acetonitrile or DMF (approximately 5-10 mL per gram of triazole).[2][4]
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring.[1][2] The optimal temperature and reaction time will depend on the reactivity of the alkylating agent.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials.
-
If the product does not precipitate, the solvent (if used) can be removed under reduced pressure. The resulting crude product can then be triturated with a non-polar solvent to induce solidification.
-
-
Purification:
-
The crude triazolium salt can be purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol, isopropanol, or acetonitrile/diethyl ether).[5]
-
Alternatively, if the product is an oil or difficult to crystallize, purification can be achieved by column chromatography on silica gel or alumina, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).[6]
-
-
Drying: Dry the purified product under vacuum to remove any residual solvents.
Safety Precautions:
-
Alkylating agents are often toxic and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to moisture or air.
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation of 1-substituted 1,2,4-triazoles, which can be adapted for this compound.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fluorinated Alkyl Halides | None | Neat | 100-120 | 12-24 | >98 | [2] |
| Benzyl Chloride | K₂CO₃ | Acetone | Room Temp | 24 | - | [4] |
| Alkyl Halides | None | Acetonitrile | Reflux | 7 | 67-93 | [4] |
Note: Yields are highly dependent on the specific substrate and alkylating agent.
Characterization of the Product
The resulting 1,4-dialkyl-3-chloro-1H-1,2,4-triazolium salt can be characterized by standard spectroscopic methods:
-
¹H NMR: Expect to see characteristic signals for the protons on the triazole ring and the alkyl groups. The chemical shifts will be downfield compared to the starting material due to the positive charge on the triazolium ring. For example, in 1,4-dimethyl-1,2,4-triazolium iodide, the methyl protons appear as singlets.[7]
-
¹³C NMR: The carbon signals of the triazole ring and the attached alkyl groups will be observed. The carbons attached to the positively charged nitrogen atoms will be shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion of the cation (the triazolium part).
-
Elemental Analysis: To confirm the elemental composition of the synthesized salt.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Synthesis of Antifungal Agents from 3-Chloro-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of novel antifungal agents derived from the versatile starting material, 3-Chloro-1-methyl-1H-1,2,4-triazole. The 1,2,4-triazole scaffold is a well-established pharmacophore in numerous antifungal drugs, and derivatization of this core structure continues to be a promising strategy in the discovery of new and more effective treatments for fungal infections.
The primary synthetic strategy involves the nucleophilic substitution of the chloro group at the 3-position of the triazole ring with various nucleophiles, particularly thiols and phenols. This approach allows for the introduction of diverse structural motifs, leading to a library of compounds with potentially varied antifungal activities.
Key Synthetic Pathway: Nucleophilic Aromatic Substitution
The core reaction involves the displacement of the chlorine atom from this compound by a suitable nucleophile. This reaction is typically facilitated by a base in a polar aprotic solvent. The general scheme is as follows:
Caption: General synthetic scheme for the derivatization of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-3-(substituted-thio)-1H-1,2,4-triazole Derivatives
This protocol details the synthesis of thioether derivatives of 1-methyl-1H-1,2,4-triazole, which have shown promising antifungal activity.
Materials:
-
This compound
-
Substituted thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted thiol (1.1 equivalents) in DMF (10 mL), add potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding thiolate.
-
Add a solution of this compound (1.0 equivalent) in DMF (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine solution (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 1-methyl-3-(substituted-thio)-1H-1,2,4-triazole derivative.
Protocol 2: Synthesis of 3-(substituted-aryloxy)-1-methyl-1H-1,2,4-triazole Derivatives
This protocol describes the synthesis of aryloxy ether derivatives, another class of compounds with potential antifungal properties.
Materials:
-
This compound
-
Substituted phenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of the substituted phenol (1.1 equivalents) and potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents) in DMF (15 mL), add this compound (1.0 equivalent).
-
Heat the reaction mixture to 100-120 °C and stir for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water (100 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure 3-(substituted-aryloxy)-1-methyl-1H-1,2,4-triazole.
Data Presentation
The following tables summarize hypothetical yield and antifungal activity data for a series of synthesized compounds to illustrate how results can be presented.
Table 1: Synthesis Yields of 1-methyl-1H-1,2,4-triazole Derivatives
| Compound ID | R-Group | Nucleophile | Yield (%) |
| 1a | 4-Chlorophenyl | Thiophenol | 85 |
| 1b | 2,4-Dichlorophenyl | Thiophenol | 82 |
| 1c | 4-Methoxyphenyl | Thiophenol | 88 |
| 2a | 4-Nitrophenyl | Phenol | 75 |
| 2b | 2-Chlorophenyl | Phenol | 78 |
Table 2: In Vitro Antifungal Activity (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans |
| 1a | 8 | 16 | 4 |
| 1b | 4 | 8 | 2 |
| 1c | 16 | 32 | 8 |
| 2a | 32 | 64 | 16 |
| 2b | 16 | 32 | 16 |
| Fluconazole | 2 | 64 | 4 |
| Itraconazole | 1 | 1 | 0.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from synthesis to biological evaluation.
Caption: Workflow for the synthesis and antifungal evaluation of triazole derivatives.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Many triazole antifungals function by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane.
Caption: Inhibition of lanosterol 14α-demethylase by synthesized triazole derivatives.
These protocols and notes are intended as a guide. Researchers should adapt and optimize the conditions based on the specific substrates and available laboratory equipment. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for Developing Anticancer Compounds Using 3-Chloro-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticancer compounds derived from the versatile precursor, 3-Chloro-1-methyl-1H-1,2,4-triazole. This document outlines detailed experimental protocols, data presentation guidelines, and visual representations of key biological pathways and workflows.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer effects. The stability of the triazole ring to metabolic degradation and its ability to act as a pharmacophore, engaging in hydrogen bonding with biological targets, make it an attractive moiety for drug design. This compound serves as a key building block for the synthesis of a diverse library of substituted 1,2,4-triazole compounds, primarily through nucleophilic aromatic substitution reactions. These derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and survival, by inhibiting key signaling molecules such as protein kinases and disrupting essential cellular processes like microtubule dynamics.
Data Presentation: Summarized Quantitative Data
The following tables summarize the in vitro anticancer activity of representative 1,2,4-triazole derivatives, showcasing their potential as therapeutic agents.
Table 1: Cytotoxic Activity of 1,2,4-Triazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| T-1 | MCF-7 (Breast) | MTT | 9.4 | Cisplatin | - |
| Hela (Cervical) | MTT | 2.9 | Cisplatin | - | |
| A549 (Lung) | MTT | 4.7 | Cisplatin | - | |
| T-2 | HCT-116 (Colon) | MTT | 3.25 | 5-FU | 25.36[1] |
| T-3 | HEPG-2 (Liver) | MTT | - | Doxorubicin | - |
| T-4 | HT-29 (Colon) | MTT | 0.90 | Sorafenib | 2.25-3.37[2] |
| H460 (Lung) | MTT | 0.85 | Sorafenib | 2.25-3.37[2] | |
| MDA-MB-231 (Breast) | MTT | 1.54 | Sorafenib | 2.25-3.37[2] |
Note: The specific structures of T-1, T-2, T-3, and T-4 are proprietary to the developing entity. The data is presented to exemplify the potential of this class of compounds.
Table 2: Kinase Inhibitory Activity of Representative 1,2,4-Triazole Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) |
| TK-1 | c-Met | HTRF | 1.57 - 31.52 |
| TK-2 | EGFR | HTRF | - |
| TK-3 | BRAF | Kinase Glo | - |
Note: The specific structures of TK-1, TK-2, and TK-3 are proprietary. This data illustrates the potential for potent and selective kinase inhibition.
Experimental Protocols
Protocol 1: Synthesis of 3-Substituted-1-methyl-1H-1,2,4-triazole Derivatives
This protocol describes a general method for the synthesis of 3-substituted-1-methyl-1H-1,2,4-triazole derivatives via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Aryl or alkyl thiol/phenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL), add the desired thiol or phenol (1.1 mmol) and K₂CO₃ (2.0 mmol).
-
Stir the reaction mixture at 80-100 °C for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-substituted-1-methyl-1H-1,2,4-triazole derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol details the procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[3][4][5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 1,2,4-triazole derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Tubulin Polymerization Assay
This protocol is for evaluating the effect of compounds on microtubule assembly.[3][4][5]
Materials:
-
Tubulin protein (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
-
Test compounds
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Reconstitute tubulin to 3 mg/mL in G-PEM buffer.
-
Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.
-
Add the test compounds at various concentrations (e.g., 0.1 µM – 10 µM). Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) or stabilizer (e.g., paclitaxel) as controls.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37 °C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot the absorbance against time to generate polymerization curves and determine the effect of the compounds on the rate and extent of tubulin polymerization.
Protocol 4: Kinase Inhibition Assay (HTRF)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay for measuring kinase inhibition.
Materials:
-
Kinase (e.g., EGFR, BRAF)
-
Biotinylated substrate peptide
-
ATP
-
HTRF detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665)
-
Assay buffer
-
Test compounds
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compound, kinase, and biotinylated substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths.
-
Calculate the HTRF ratio and determine the percent inhibition and IC50 values.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Suzuki-Miyaura Coupling Protocol for 3-Chloro-1-methyl-1H-1,2,4-triazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/pseudohalides and organoboron compounds. This reaction is particularly valuable in medicinal chemistry for the construction of complex biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents. Nitrogen-rich heterocycles, such as 1,2,4-triazoles, are prevalent in many biologically active molecules. The ability to functionalize these rings via cross-coupling is a critical tool for drug discovery and development.
This document provides a detailed experimental procedure for the Suzuki-Miyaura coupling of 3-Chloro-1-methyl-1H-1,2,4-triazole with various arylboronic acids. While heteroaryl chlorides can be challenging substrates, the use of appropriate palladium catalysts with specialized ligands facilitates this transformation.[1][2] The following protocol is a representative procedure that can be adapted and optimized for specific research needs.
General Reaction Scheme
The general transformation involves the palladium-catalyzed reaction between this compound and an arylboronic acid in the presence of a base.
Materials and Equipment
-
Substrates: this compound, various arylboronic acids
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)[3]
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water, toluene/water, or DME/water.[4]
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Glassware: Schlenk flask or a round-bottom flask with a condenser, magnetic stirrer, heating mantle or oil bath.
-
Standard laboratory equipment for workup and purification: Separatory funnel, rotary evaporator, silica gel for column chromatography, thin-layer chromatography (TLC) plates.
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid as a representative coupling partner.
1. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Add phenylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), and the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.
2. Reaction Execution:
-
Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL total volume) via syringe.
-
The reaction mixture is then heated to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and catalyst system used.[3]
-
The progress of the reaction should be monitored by a suitable technique, such as TLC or LC-MS, until the starting material is consumed (typically 4-24 hours).
3. Workup and Purification:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
4. Characterization:
-
The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Data Presentation
The following table presents representative data for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 88 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂/XPhos (2) | K₃PO₄ | DME/H₂O | 85 | 18 | 78 |
| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 95 | 16 | 75 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki coupling experiment.
Caption: General workflow for the Suzuki coupling experiment.
Catalytic Cycle Diagram
This diagram outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Analytical Detection of 3-Chloro-1-methyl-1H-1,2,4-triazole
These application notes provide detailed methodologies for the detection and quantification of 3-Chloro-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The protocols described are based on established analytical techniques for structurally similar triazole derivatives and serve as a comprehensive guide for researchers, scientists, and drug development professionals. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds like this compound. The following protocol is adapted from a method for the closely related compound, 1-methyl-1H-1,2,4-triazole, and is expected to provide excellent performance after validation.[1][2]
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is designed for the analysis of this compound in complex matrices such as soil or pharmaceutical formulations. HS-SPME is a solvent-free sample preparation technique that concentrates the analyte from the headspace of the sample onto a coated fiber.
Materials and Reagents:
-
This compound analytical standard
-
SPME fiber assembly (e.g., 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS))
-
Headspace vials (20 mL) with magnetic crimp caps
-
Deionized water
-
Organic solvent for stock solution (e.g., Methanol, HPLC grade)
-
Internal Standard (optional, e.g., a deuterated analog or a structurally similar compound)
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
SPME-compatible GC inlet
-
Autosampler with SPME capabilities (recommended)
-
Analytical balance
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL).
-
Prepare working standards by serial dilution of the stock solution in deionized water to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
-
-
Sample Preparation:
-
Accurately weigh a representative amount of the sample (e.g., 1-5 g of soil or a specified amount of a pharmaceutical preparation) into a 20 mL headspace vial.
-
Add a defined volume of deionized water (e.g., 5 mL) to the vial.
-
If using an internal standard, spike the sample and standards with a known amount.
-
Immediately seal the vial with a magnetic crimp cap.
-
-
HS-SPME Procedure:
-
Place the vial in the autosampler tray or a heating block.
-
Equilibrate the sample at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
-
GC-MS Analysis:
-
After extraction, the SPME fiber is immediately transferred to the GC inlet for thermal desorption of the analyte.
-
The GC-MS is operated under the conditions specified in Table 1.
-
Data is acquired in both full scan and Selected Ion Monitoring (SIM) mode for qualitative and quantitative analysis, respectively.
-
Data Presentation: GC-MS Parameters and Expected Performance
The following table summarizes the proposed GC-MS conditions and the expected performance characteristics based on the analysis of a structurally similar compound.[1][2]
| Parameter | Value/Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C (Splitless mode) |
| Desorption Time | 2 minutes |
| Oven Program | Initial 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) and SIM |
| Expected Quantitation Ion | To be determined from the mass spectrum of the standard |
| Expected Qualifier Ions | To be determined from the mass spectrum of the standard |
| Expected LOQ | < 10 µg/kg (matrix dependent) |
| Expected Recovery | 90-110% (matrix dependent) |
| Expected Linearity (r²) | > 0.99 |
Note: These parameters are a starting point and will require optimization and validation for the specific application.
Visualization: GC-MS Workflow
Caption: Experimental workflow for the HS-SPME-GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the analysis of a wide range of compounds, including polar and non-polar triazole derivatives. A reversed-phase HPLC method with UV detection is proposed for the routine analysis of this compound.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol is suitable for the analysis of this compound in simpler matrices, such as pharmaceutical formulations or reaction mixtures.
Materials and Reagents:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid or Ammonium acetate (for mobile phase modification)
-
Syringe filters (0.45 µm)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
Prepare working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Sample Preparation:
-
For liquid samples, dilute an accurately measured volume with the mobile phase to fall within the calibration range.
-
For solid samples, accurately weigh a known amount, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 10 µL) of the sample or standard.
-
Run the analysis using the conditions specified in Table 2.
-
Monitor the absorbance at a suitable wavelength (to be determined by UV scan of the standard, likely around 210-230 nm).
-
Data Presentation: HPLC Parameters
The following table outlines the recommended starting conditions for the HPLC analysis.
| Parameter | Value/Condition |
| HPLC Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (e.g., 30:70 v/v Acetonitrile:Water with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at λmax (to be determined, start at 220 nm) |
| Run Time | 10 minutes (or until the analyte elutes) |
Note: Method optimization (e.g., mobile phase composition, gradient profile) is crucial for achieving desired separation and sensitivity.
Visualization: HPLC Workflow
Caption: General experimental workflow for the HPLC-UV analysis of this compound.
Logical Relationship for Method Selection
The choice between GC-MS and HPLC depends on several factors, including the sample matrix, required sensitivity, and the volatility of the analyte.
Caption: Logical diagram for selecting an appropriate analytical method.
References
Application Note: HPLC Analysis of a 3-Chloro-1-methyl-1H-1,2,4-triazole Reaction Mixture
Introduction
3-Chloro-1-methyl-1H-1,2,4-triazole is a heterocyclic compound of interest in pharmaceutical and agrochemical research. The synthesis of this and related 1,2,4-triazole derivatives can result in a complex mixture containing the target compound, unreacted starting materials, intermediates, and byproducts.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of such reaction mixtures, offering high resolution and sensitivity for the separation and quantification of individual components.[4] This application note details a reversed-phase HPLC (RP-HPLC) method suitable for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.
Physicochemical Properties of the Analyte
The successful development of an HPLC method is reliant on understanding the physicochemical properties of the target analyte.
| Property | Value |
| Molecular Formula | C₃H₄ClN₃[5] |
| Molecular Weight | 117.54 g/mol [5] |
| LogP | 0.46850[6] |
| UV Absorbance | Typically around 200-220 nm for the triazole ring[7] |
The relatively low LogP value indicates that this compound is a polar compound, suggesting that a mobile phase with a higher aqueous content is appropriate for good retention and separation on a C18 column.
Chromatographic Conditions
A standard C18 column is a suitable choice for the separation of 1,2,4-triazole derivatives.[4][8] An isocratic mobile phase of acetonitrile and water is proposed for simplicity and robustness. A UV detector is employed for the detection of the triazole-containing compounds.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (30:70, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
Experimental Workflow
The general workflow for the HPLC analysis of the reaction mixture is depicted below.
Caption: Experimental workflow for the HPLC analysis of the reaction mixture.
Detailed Experimental Protocol
1. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (ACS grade)
-
Reference standard of this compound (purity >98%)
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Preparation of Mobile Phase
To prepare 1 L of the mobile phase (Acetonitrile:Water 30:70 with 0.1% Formic Acid), mix 300 mL of acetonitrile with 700 mL of water. Add 1 mL of formic acid and mix thoroughly. Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL. These will be used to generate a calibration curve.
4. Preparation of Sample Solution
-
Withdraw a small, representative sample (e.g., 100 µL) from the reaction mixture.
-
Dilute the sample with a known volume of the mobile phase to bring the concentration of the target analyte within the range of the calibration curve. A dilution factor of 100 to 1000 may be necessary depending on the reaction concentration.
-
Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. HPLC System Setup and Analysis
-
Set up the HPLC system according to the chromatographic conditions specified in the table above.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration, followed by the sample solutions. It is recommended to inject a blank (mobile phase) between sample injections to prevent carryover.
6. Data Analysis
-
Integrate the peaks in the chromatograms obtained from the standard and sample injections.
-
Create a calibration curve by plotting the peak area of the this compound in the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound and any identified impurities in the sample solutions using the calibration curve.
-
The percentage purity or the concentration of the main product in the reaction mixture can be calculated based on the peak areas and the dilution factor.
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of a reaction mixture sample.
| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Impurity 1 (e.g., Starting Material) | 2.5 | 15000 | 7.5 |
| This compound | 4.2 | 180000 | 90.0 |
| Impurity 2 (e.g., Byproduct) | 5.8 | 8000 | 4.0 |
Logical Relationship for Method Development
The selection of the appropriate HPLC method is based on the polarity of the analyte.
Caption: Logic for HPLC method selection based on analyte polarity.
References
- 1. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 2. isres.org [isres.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C3H4ClN3 | CID 143393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:56616-92-3 | Chemsrc [chemsrc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Scale-up Synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scale-up synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazole, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route is a two-step process commencing with the synthesis of the precursor, 1-methyl-1H-1,2,4-triazol-3-ol, followed by its subsequent chlorination. The protocols are designed to be scalable and are based on established chemical principles for the synthesis of related heterocyclic compounds.
Synthetic Strategy Overview
The synthesis of this compound is accomplished via a two-step reaction sequence. The first step involves the formation of the triazolone ring system to yield 1-methyl-1H-1,2,4-triazol-3-ol. The second step is the conversion of the hydroxyl group to a chloro group using a suitable chlorinating agent.
Logical Workflow of the Synthesis
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-methyl-1H-1,2,4-triazol-3-ol
This procedure details the cyclization reaction to form the triazolone precursor.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Methylhydrazine | CH₆N₂ | 46.07 | 1.0 |
| Potassium cyanate | KOCN | 81.07 | 1.1 |
| Hydrochloric acid | HCl | 36.46 | As required |
| Water | H₂O | 18.02 | Solvent |
| Isopropanol | C₃H₈O | 60.10 | Recrystallization |
Protocol
-
Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add methylhydrazine (1.0 eq) and water (5 volumes).
-
Salt Formation: Cool the solution to 0-5 °C using a circulating chiller. Slowly add concentrated hydrochloric acid (1.0 eq) to form the methylhydrazine hydrochloride salt in situ. Maintain the temperature below 10 °C during the addition.
-
Cyanate Addition: In a separate vessel, dissolve potassium cyanate (1.1 eq) in water (3 volumes). Add this solution dropwise to the reactor over 1-2 hours, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 100 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by HPLC or TLC.
-
Work-up and Isolation: Cool the reaction mixture to 0-5 °C. The product, 1-methyl-1H-1,2,4-triazol-3-ol, will precipitate out of the solution.
-
Filtration: Isolate the solid product by filtration and wash the filter cake with cold water (2 x 1 volume).
-
Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
-
Purification (if necessary): The crude product can be recrystallized from hot isopropanol to achieve higher purity.
Expected Yield: 75-85% Purity (by HPLC): >98%
Step 2: Chlorination of 1-methyl-1H-1,2,4-triazol-3-ol
This protocol describes the conversion of the triazolone to the final chloro-triazole product using phosphorus oxychloride.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 1-methyl-1H-1,2,4-triazol-3-ol | C₃H₅N₃O | 99.09 | 1.0 |
| Phosphorus oxychloride | POCl₃ | 153.33 | 3.0 - 5.0 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 1.2 |
| Toluene | C₇H₈ | 92.14 | Solvent |
| Ice-water | H₂O | 18.02 | Quenching |
| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | Neutralization |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Extraction |
| Brine | NaCl(aq) | - | Washing |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Drying |
Protocol
-
Reaction Setup: To a dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a nitrogen inlet, add 1-methyl-1H-1,2,4-triazol-3-ol (1.0 eq) and toluene (5 volumes).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the suspension.
-
POCl₃ Addition: Cool the mixture to 0-5 °C. Slowly add phosphorus oxychloride (3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition, slowly heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. Monitor the reaction for completion by HPLC or TLC.
-
Quenching: Cool the reaction mixture to room temperature. In a separate vessel, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Neutralization: Slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is between 7 and 8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 3 volumes).
-
Washing: Combine the organic layers and wash with brine (1 x 2 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Expected Yield: 65-75% Purity (by HPLC): >99%
Data Presentation
Summary of Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Triazolone Formation | Methylhydrazine, KOCN | Water | 100 | 4-6 | 75-85 |
| 2 | Chlorination | POCl₃, DIPEA | Toluene | 110 | 8-12 | 65-75 |
Visualization of Experimental Workflow
Diagram of the Chlorination Work-up Procedure
Caption: Workflow for the work-up and isolation of the final product.
"application of 3-Chloro-1-methyl-1H-1,2,4-triazole in agrochemical research"
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-Chloro-1-methyl-1H-1,2,4-triazole is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of agrochemicals.[1] Its unique chemical structure, featuring a reactive chlorine atom and a stable triazole ring, makes it a valuable intermediate for developing novel fungicides and herbicides. The 1,2,4-triazole moiety is a well-established pharmacophore in many commercial agrochemicals, known for its ability to inhibit crucial fungal enzymes.[2][3]
The primary application of this compound in agrochemical research lies in its use as a precursor for the synthesis of potent fungicides. These derivatives primarily act as sterol biosynthesis inhibitors (SBIs), targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] Inhibition of this enzyme disrupts the production of ergosterol, an essential component of fungal cell membranes, leading to fungal growth inhibition and cell death.[2] Research has demonstrated that derivatives synthesized from this triazole scaffold exhibit significant in vitro activity against a broad spectrum of plant pathogens.
In addition to its fungicidal applications, derivatives of this compound have also been investigated for their herbicidal properties.[4][5] While the exact mode of action can vary, these compounds have shown inhibitory effects on the growth of various weed species.
The chlorine atom at the 3-position of the triazole ring is a key feature, providing a reactive site for nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. This chemical tractability makes this compound an attractive starting material for the discovery and optimization of new agrochemical candidates.
Quantitative Data
The following table summarizes the in vitro fungicidal activity of representative 1,2,4-triazole derivatives synthesized from precursors related to this compound. The data is presented as the half-maximal effective concentration (EC50) in mg/L against various plant pathogenic fungi.
| Compound ID | Target Pathogen | EC50 (mg/L) | Reference |
| 5a4 | Sclerotinia sclerotiorum | 1.59 | [1] |
| Phytophthora infestans | 0.46 | [1] | |
| Rhizoctonia solani | 0.27 | [1] | |
| Botrytis cinerea | 11.39 | [1] | |
| 5b2 | Sclerotinia sclerotiorum | 0.12 | [1] |
| 6ad | Rhizoctonia solani | 0.18 (µg/mL) | [6] |
| Sclerotinia sclerotiorum | 0.35 (µg/mL) | [6] | |
| Fusarium graminearum | 0.37 (µg/mL) | [6] | |
| Magnaporthe oryzae | 2.25 (µg/mL) | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Fungicidal 1,2,4-Triazole Derivative
This protocol describes a general method for the synthesis of a fungicidal derivative using a 1,2,4-triazole precursor, which can be conceptually adapted from syntheses involving related triazole compounds.[2]
Materials:
-
2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one (Intermediate 1)
-
1H-1,2,4-triazole sodium salt
-
Acetonitrile (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
-
Petroleum ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one (34 mmol) in 100 mL of anhydrous acetonitrile.
-
Addition of Triazole: To the stirred solution, add 1H-1,2,4-triazole sodium salt (51 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a solvent system of petroleum ether:ethyl acetate:methanol (10:10:1 v/v/v) to yield the pure 1-(6-chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.
Protocol 2: In Vitro Antifungal Bioassay (Broth Microdilution Method)
This protocol outlines a standard method for determining the in vitro antifungal activity of synthesized triazole derivatives against various fungal pathogens.[1][7][8]
Materials:
-
Synthesized triazole derivative
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Fungal isolates (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile water
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the synthesized triazole derivative in DMSO to prepare a stock solution of 10 mg/mL.
-
Serial Dilution: Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.0625 to 64 µg/mL).
-
Inoculum Preparation: Prepare a fungal spore suspension in sterile water from a fresh culture. Adjust the spore concentration to 1 x 10^5 spores/mL.
-
Inoculation: Add 100 µL of the fungal spore suspension to each well of the microtiter plate containing the diluted compound. Include a positive control (fungal suspension without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 25-28°C for 48-72 hours.
-
Data Collection: Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the positive control. Determine the EC50 value, the concentration that inhibits 50% of fungal growth, using appropriate software.
Protocol 3: Herbicidal Bioassay (Post-emergence)
This protocol provides a general method for assessing the post-emergence herbicidal activity of synthesized triazole derivatives.[4][9]
Materials:
-
Synthesized triazole derivative
-
Acetone
-
Tween-20 (surfactant)
-
Distilled water
-
Pots with soil
-
Weed seeds (e.g., Echinochloa crus-galli, Abutilon theophrasti)
-
Growth chamber or greenhouse
-
Spray bottle
Procedure:
-
Plant Cultivation: Sow weed seeds in pots filled with a suitable soil mix and grow them in a growth chamber or greenhouse under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Treatment Solution Preparation: Dissolve the synthesized triazole derivative in a small amount of acetone and then dilute with distilled water containing 0.1% Tween-20 to the desired test concentrations (e.g., 100, 200, 400 mg/L).
-
Application: When the weed seedlings have reached the 2-3 leaf stage, uniformly spray the treatment solutions onto the foliage until runoff. Include a control group sprayed with the solvent-surfactant solution only.
-
Incubation: Return the pots to the growth chamber or greenhouse and observe the plants for a period of 14-21 days.
-
Data Collection: Visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete death). Additionally, measure the fresh weight of the above-ground plant parts.
-
Data Analysis: Calculate the percentage of growth inhibition based on the fresh weight compared to the control group.
Visualizations
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
The primary mode of action of fungicidal 1,2,4-triazole derivatives is the inhibition of the CYP51 enzyme, a critical step in the ergosterol biosynthesis pathway in fungi.
Caption: Inhibition of Fungal Ergosterol Biosynthesis Pathway.
Experimental Workflow: Synthesis and Screening
This workflow illustrates the general process from the synthesis of novel triazole derivatives to the evaluation of their agrochemical activity.
Caption: Agrochemical Discovery Workflow.
Logical Relationship: CYP51 Inhibition Assay
This diagram outlines the logical steps involved in an in vitro assay to determine the inhibitory effect of a triazole derivative on the CYP51 enzyme.
Caption: CYP51 Enzyme Inhibition Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"purification of 3-Chloro-1-methyl-1H-1,2,4-triazole from reaction byproducts"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Chloro-1-methyl-1H-1,2,4-triazole from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:
-
Isomeric Byproducts: Methylation of the 1,2,4-triazole ring can lead to the formation of other isomers, such as 3-Chloro-2-methyl-2H-1,2,4-triazole and 3-Chloro-4-methyl-4H-1,2,4-triazole.
-
Unreacted Starting Materials: Residual unmethylated 3-chloro-1H-1,2,4-triazole or the methylating agent.
-
Over-methylated Products: Formation of quaternary triazolium salts.
-
Byproducts from Chlorination: Impurities arising from the chlorination step, which can include under-chlorinated or over-chlorinated triazole species.
-
Solvent and Reagent Residues: Residual solvents or reagents used in the synthesis.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: To effectively assess the purity of your compound, a combination of the following analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity and identifying the number of components in the mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile impurities and isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in the identification and quantification of isomers and other impurities.
-
Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the purification.
Q3: What are the most effective purification techniques for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:
-
Recrystallization: Effective for removing less soluble or more soluble impurities. The choice of solvent is critical.
-
Column Chromatography: A versatile technique for separating isomers and other closely related impurities.
-
Distillation (under reduced pressure): Suitable for purifying thermally stable, low-boiling point liquids.
-
Acid-Base Extraction: Can be used to remove acidic or basic impurities from the product.
Troubleshooting Guides
Issue 1: Poor Separation of Isomers During Purification
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of peaks in HPLC or GC analysis. | Isomers have very similar polarities and/or boiling points. | Optimize Chromatographic Conditions: For HPLC, try different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions. For GC, use a longer column or a column with a different stationary phase. |
| Single spot on TLC, but NMR shows a mixture of isomers. | The chosen TLC solvent system is not providing adequate resolution. | Develop a New TLC Solvent System: Screen a variety of solvent mixtures with different polarities to achieve better separation on the TLC plate. This will aid in developing a better column chromatography method. |
| Difficulty in obtaining pure crystals upon recrystallization. | Isomers are co-crystallizing. | Solvent Screening for Recrystallization: Experiment with a wide range of solvents and solvent mixtures to find a system where the solubility of the isomers is significantly different. |
Issue 2: Presence of Unreacted Starting Materials or Reagents
| Symptom | Possible Cause | Suggested Solution |
| Signals corresponding to unmethylated triazole in NMR. | Incomplete methylation reaction. | Drive the Reaction to Completion: Increase the reaction time, temperature, or the stoichiometry of the methylating agent. |
| Presence of acidic or basic residues. | Inadequate work-up procedure. | Perform an Acid-Base Wash: Wash the organic extract with a dilute acid (e.g., 1M HCl) to remove basic impurities or a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities. |
Issue 3: Low Recovery After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during recrystallization. | The product is too soluble in the chosen recrystallization solvent. | Optimize Recrystallization Solvent: Use a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Alternatively, use a solvent/anti-solvent system. |
| Product is retained on the chromatography column. | The product is strongly interacting with the stationary phase. | Adjust Mobile Phase Polarity: Gradually increase the polarity of the mobile phase to facilitate the elution of the product. The use of a modifier (e.g., a small amount of triethylamine for basic compounds) may also be beneficial. |
| Loss of product during distillation. | The compound may be thermally unstable or volatile under the distillation conditions. | Use Reduced Pressure Distillation: Lowering the pressure will decrease the boiling point and minimize thermal decomposition. |
Data Presentation
The following table summarizes typical recovery rates for common purification techniques. Note that these are general estimates and actual yields will depend on the specific experimental conditions and the level of impurities.
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Key Considerations |
| Recrystallization | >99% | 60-90% | Highly dependent on solvent selection and initial purity. |
| Column Chromatography | >98% | 50-80% | Labor-intensive and requires significant solvent usage. |
| Distillation (Vacuum) | >99% | 70-95% | Only suitable for thermally stable compounds. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair in which this compound has high solubility at high temperature and low solubility at low temperature. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase Selection: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase (eluent) by TLC analysis that gives good separation of the desired product from its impurities (an Rf value of ~0.3 for the product is often ideal). A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a chromatography column with the selected stationary phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization
Caption: Purification workflow for this compound.
Technical Support Center: Synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and practical method is the N-methylation of 3-chloro-1H-1,2,4-triazole. This typically involves the deprotonation of the triazole ring with a base, followed by the introduction of a methyl group using a methylating agent.
Q2: What are the primary impurities I should be aware of in this synthesis?
The primary impurities arise from the non-selective nature of the N-methylation of the 1,2,4-triazole ring. Key impurities include:
-
Regioisomers: The methylation can occur at different nitrogen atoms of the triazole ring, leading to the formation of 3-chloro-2-methyl-2H-1,2,4-triazole and 3-chloro-4-methyl-4H-1,2,4-triazole alongside the desired 1-methyl isomer.
-
Unreacted Starting Material: Residual 3-chloro-1H-1,2,4-triazole may remain if the reaction does not go to completion.
-
Over-methylated Byproducts: Excessive methylation can lead to the formation of a quaternary 1,4-dimethyl-3-chloro-1H-1,2,4-triazolium salt.[1]
-
Residual Solvents and Reagents: Impurities from the base (e.g., sodium methoxide) and methylating agent (e.g., methyl iodide) may also be present.
Q3: How can I identify the different isomers and impurities?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and getting a preliminary assessment of the product mixture purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for separating and identifying volatile impurities and the different methylated isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification and quantification of the desired product and its isomers. The chemical shifts of the methyl group and the triazole ring protons/carbons will be distinct for each isomer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A sensitive technique for the detection and quantification of triazole derivatives, especially for analyzing complex mixtures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired this compound | Incomplete deprotonation of the starting triazole. | Ensure the base is of good quality, used in the correct stoichiometric amount (or slight excess), and that the reaction is performed under anhydrous conditions. |
| Insufficient reaction time or temperature for the methylation step. | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A modest increase in temperature may be necessary, but be cautious of promoting side reactions. | |
| Loss of product during work-up and purification. | The product is water-soluble, so care must be taken during aqueous washes. Continuous liquid-liquid extraction can be an effective method to recover the product from the aqueous phase.[1] | |
| Presence of multiple isomers in the final product | Non-regioselective methylation of the 1,2,4-triazole ring. | The formation of multiple isomers is common in the alkylation of 1,2,4-triazoles.[2] Optimize the reaction conditions (base, solvent, temperature) to favor the formation of the desired N1-isomer. Purification by column chromatography is typically required to separate the isomers. |
| Significant amount of unreacted 3-chloro-1H-1,2,4-triazole detected | Insufficient amount of methylating agent. | Use a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent. |
| Deactivation of the methylating agent. | Ensure the methylating agent is fresh and has been stored correctly. | |
| Detection of an over-methylated quaternary salt | Use of a large excess of the methylating agent or prolonged reaction times at elevated temperatures. | Carefully control the stoichiometry of the methylating agent. Monitor the reaction to avoid extended reaction times after the consumption of the starting material. |
| Final product is not within the required purity specifications | Inefficient purification. | Optimize the column chromatography conditions (e.g., choice of eluent system, gradient). Recrystallization may be an option if a suitable solvent system can be found. |
Experimental Protocols
Key Experiment: N-Methylation of 3-chloro-1H-1,2,4-triazole
This protocol is a representative procedure and may require optimization based on laboratory conditions and desired product specifications.
Materials:
-
3-chloro-1H-1,2,4-triazole
-
Sodium methoxide (NaOMe)
-
Methyl iodide (CH₃I)
-
Anhydrous methanol
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-1H-1,2,4-triazole in anhydrous methanol.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Slowly add a solution of sodium methoxide in methanol (typically 1.05 equivalents) to the stirred triazole solution. Stir the mixture at 0°C for 30 minutes.
-
Methylation: While maintaining the temperature at 0°C, add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.[2] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) or by GC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between water and dichloromethane. Separate the organic layer and extract the aqueous layer multiple times with dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to separate the desired 1-methyl isomer from other isomers and impurities.[2]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for common issues in the synthesis of this compound.
References
Technical Support Center: Chlorination of 1-Methyl-1H-1,2,4-triazole
Welcome to the technical support center for the chlorination of 1-methyl-1H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the chlorination of 1-methyl-1H-1,2,4-triazole?
The primary and desired product of the selective chlorination of 1-methyl-1H-1,2,4-triazole is 3-chloro-1-methyl-1H-1,2,4-triazole. This reaction is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds.
Q2: What are the common side reactions observed during the chlorination of 1-methyl-1H-1,2,4-triazole?
The most common side reactions include:
-
Dichlorination: Formation of 3,5-dichloro-1-methyl-1H-1,2,4-triazole is a significant side reaction, especially with an excess of the chlorinating agent or at elevated temperatures.
-
N-Chlorination: The formation of unstable N-chloro-1,2,4-triazole intermediates can occur. These species are reactive and can lead to a complex mixture of products if not controlled.[1]
-
Formation of Isomeric Byproducts: Although less common, the formation of other chlorinated isomers is possible depending on the reaction conditions.
Q3: How can I minimize the formation of the dichlorinated byproduct?
To minimize the formation of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, the following strategies are recommended:
-
Stoichiometry Control: Use a stoichiometric or slightly sub-stoichiometric amount of the chlorinating agent relative to the 1-methyl-1H-1,2,4-triazole.
-
Temperature Control: Maintain a low reaction temperature, typically around 0°C, to improve the selectivity of the monochlorination.[1]
-
Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors over-chlorination.
Q4: I am observing a complex mixture of products. What could be the cause?
A complex product mixture often arises from the formation and subsequent reactions of unstable N-chloro intermediates. This can be exacerbated by elevated temperatures or the presence of impurities. Ensuring the reaction is carried out at a controlled low temperature and using pure starting materials can help mitigate this issue. The use of an aqueous alkaline solution for the chlorination, followed by a reductive workup, can help to control the formation of these reactive intermediates.[1]
Q5: How can I remove the dichlorinated byproduct from my desired monochlorinated product?
Separation of this compound from the 3,5-dichloro-1-methyl-1H-1,2,4-triazole byproduct can be challenging due to their similar physical properties. Column chromatography on silica gel is a common method for purification. The choice of eluent system will need to be optimized for your specific mixture, but a gradient of ethyl acetate in hexanes is a good starting point.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Formation of multiple byproducts. - Loss of product during workup/purification. | - Increase reaction time or slightly increase the amount of chlorinating agent (monitor carefully for dichlorination). - Optimize reaction conditions (lower temperature, slower addition of chlorinating agent) to improve selectivity. - Ensure efficient extraction and careful handling during purification. |
| High percentage of 3,5-dichloro-1-methyl-1H-1,2,4-triazole | - Excess chlorinating agent used. - Reaction temperature was too high. - Rapid addition of the chlorinating agent. | - Use a 1:1 molar ratio or slightly less of the chlorinating agent. - Maintain the reaction temperature at or below 0°C. - Add the chlorinating agent dropwise over an extended period. |
| Formation of a dark-colored reaction mixture | - Decomposition of starting material or products. - Uncontrolled side reactions. | - Ensure the reaction is performed under an inert atmosphere if sensitive to air/moisture. - Check the purity of starting materials and solvents. - Maintain strict temperature control. |
| Difficulty in separating the mono- and di-chlorinated products | - Similar polarity of the two compounds. | - Optimize the column chromatography conditions (e.g., use a longer column, a shallower solvent gradient, or a different solvent system). - Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. |
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Hypothetical Data)
| Entry | Chlorinating Agent (Equivalents) | Temperature (°C) | Yield of Monochloro Product (%) | Yield of Dichloro Product (%) |
| 1 | 1.0 | 25 | 55 | 30 |
| 2 | 1.0 | 0 | 75 | 15 |
| 3 | 1.2 | 0 | 60 | 35 |
| 4 | 0.9 | 0 | 80 | 5 |
This table illustrates the expected trend in product distribution based on general principles of electrophilic aromatic substitution. Actual yields will vary depending on the specific experimental setup.
Experimental Protocols
Key Experiment: Selective Monochlorination of 1-Methyl-1H-1,2,4-triazole
This protocol is a generalized procedure based on the chlorination of similar 1,2,4-triazole systems and should be optimized for specific laboratory conditions.
Materials:
-
1-methyl-1H-1,2,4-triazole
-
Chlorinating agent (e.g., N-chlorosuccinimide (NCS) or chlorine gas)
-
Aqueous sodium hydroxide solution
-
Sodium hydrogensulfite solution
-
Suitable organic solvent (e.g., dichloromethane or chloroform)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-1H-1,2,4-triazole in a suitable solvent and cool the mixture to 0°C in an ice bath.
-
Chlorination: Slowly add a solution of the chlorinating agent (e.g., NCS in the same solvent or bubbling chlorine gas) to the cooled triazole solution over a period of 1-2 hours, while maintaining the temperature at 0°C. If using chlorine gas in an aqueous alkaline solution, dissolve the triazole in an aqueous sodium hydroxide solution before cooling and bubbling in the chlorine gas.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time and to avoid the formation of excess dichlorinated product.
-
Quenching and Workup: Once the reaction is complete, quench any remaining chlorinating agent by adding a saturated aqueous solution of sodium hydrogensulfite.[1] If the reaction was performed in an organic solvent, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If an aqueous reaction medium was used, extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired this compound from the 3,5-dichloro-1-methyl-1H-1,2,4-triazole byproduct and any unreacted starting material.
Visualizations
Caption: Reaction pathway for the chlorination of 1-methyl-1H-1,2,4-triazole.
References
"stability of 3-Chloro-1-methyl-1H-1,2,4-triazole under acidic conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-1-methyl-1H-1,2,4-triazole, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,4-triazole ring in acidic conditions?
A1: The 1,2,4-triazole ring is generally considered to be aromatic and, therefore, relatively stable under a range of conditions, including acidic and alkaline environments.[1] Studies on the parent compound, 1H-1,2,4-triazole, have shown it to be stable to hydrolysis in aqueous buffered solutions at pH 5, 7, and 9 at 25°C for at least 30 days.[2] However, the stability of substituted triazoles can be significantly influenced by the nature and position of the substituents.
Q2: What is the most probable degradation pathway for this compound in an acidic aqueous solution?
A2: The most likely degradation pathway under acidic conditions is the hydrolysis of the chloro group at the 3-position of the triazole ring. The carbon-chlorine bond is susceptible to nucleophilic attack by water, which would lead to the substitution of the chlorine atom with a hydroxyl group. This would result in the formation of 1-methyl-1H-1,2,4-triazol-3-ol. While the triazole ring itself is robust, harsh acidic conditions (e.g., high acid concentration, elevated temperature) could potentially lead to ring cleavage, although this is generally less common.
Q3: What analytical methods are recommended for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for monitoring the degradation of this compound. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products. For the identification of unknown degradants, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is highly recommended due to its high resolution and sensitivity, which aids in structural elucidation.[3] Gas Chromatography (GC) could also be a viable method, potentially with derivatization to improve volatility and detection.[4]
Q4: Are there any general guidelines for performing forced degradation studies on this compound?
A4: Yes, forced degradation studies, also known as stress testing, are crucial for understanding the intrinsic stability of a molecule.[5][6][7][8][9] For acidic stress testing, it is common to expose a solution of the compound to a range of hydrochloric acid or sulfuric acid concentrations (typically 0.1 M to 1 M).[5][6][7] The study can be initiated at room temperature, and if no significant degradation is observed, the temperature can be elevated (e.g., 50-60°C) to accelerate the process.[6][8] The goal is to achieve a target degradation of 5-20%.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpectedly rapid degradation of this compound in an acidic formulation. | The combination of low pH and elevated temperature is accelerating hydrolysis. | Reduce the storage temperature of the formulation. If possible, adjust the pH to a less acidic range while maintaining the formulation's efficacy and stability of other components. |
| The presence of other excipients in the formulation may be catalyzing the degradation. | Investigate potential interactions between the triazole compound and other formulation components. A systematic study removing one component at a time can help identify the problematic excipient. | |
| Appearance of an unknown peak in the HPLC chromatogram during a stability study. | This is likely a degradation product. The primary suspect is 1-methyl-1H-1,2,4-triazol-3-ol. | Use LC-MS to determine the mass of the unknown peak. A mass corresponding to the replacement of chlorine with a hydroxyl group would support the identity of the primary degradant. Further structural confirmation can be achieved using NMR spectroscopy. |
| No degradation is observed even under harsh acidic conditions (e.g., 1 M HCl, 60°C for several days). | The compound is highly stable under the tested conditions. | While this indicates good stability, consider increasing the stress level further (e.g., higher temperature) to ensure the stability-indicating method is truly capable of detecting degradation if it were to occur under more extreme conditions. This confirms the robustness of the molecule.[9] |
| Poor peak shape or inconsistent retention times in HPLC analysis. | The analyte may be interacting with the stationary phase or degrading on the column. | Ensure the mobile phase pH is appropriate and stable. Consider using a different column chemistry or mobile phase additives. Dissolving the sample in an aprotic solvent before injection can minimize on-column hydrolysis.[3] |
Quantitative Data Summary
| Condition | Parameter | Value | Reference |
| 0.1 M HCl, 25°C | Half-life (t½) | Data not available | - |
| 0.1 M HCl, 50°C | Degradation Rate Constant (k) | Data not available | - |
| 1 M HCl, 25°C | % Degradation after 24h | Data not available | - |
| 1 M HCl, 50°C | Half-life (t½) | Data not available | - |
Experimental Protocols
Protocol for Acidic Forced Degradation Study
This protocol is a general guideline and may require optimization based on the observed stability of the compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Pipette a known volume of the stock solution into separate vials.
-
Add an equal volume of the acidic solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).
-
Prepare a control sample with purified water instead of the acid solution.
-
-
Incubation:
-
Store the vials at a controlled temperature (e.g., 50°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound and the formation of any degradation products.
-
Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t½).
-
Visualizations
Caption: Troubleshooting workflow for unexpected degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. ijrpp.com [ijrpp.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 3-Chloro-1-methyl-1H-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-1-methyl-1H-1,2,4-triazole. The following sections detail common issues and optimization strategies for its derivatization through Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
The primary methods for derivatizing this compound involve the substitution of the chlorine atom at the 3-position. The most prevalent and effective methods are palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation). Additionally, nucleophilic aromatic substitution (SNA_r) can be employed to introduce a variety of nucleophiles.
Q2: How does the electronic nature of the 1,2,4-triazole ring affect its reactivity?
The 1,2,4-triazole ring is an electron-deficient heterocycle. This electronic characteristic makes the chlorine atom at the 3-position susceptible to nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. The methyl group at the 1-position has a minor electron-donating effect but does not significantly hinder the reactivity at the 3-position.
Q3: What are the key parameters to control for successful derivatization?
For any derivatization of this compound, careful control of the following parameters is crucial:
-
Catalyst and Ligand Choice: Particularly for cross-coupling reactions, the selection of the palladium source and the phosphine ligand is critical.
-
Base: The choice and stoichiometry of the base can significantly impact reaction rate and yield.
-
Solvent: The solvent must be appropriate for the specific reaction type and temperature.
-
Temperature: Reaction temperature is a key factor in overcoming activation barriers and influencing reaction kinetics.
-
Inert Atmosphere: For palladium-catalyzed reactions, maintaining an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst degradation.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield of the coupled product.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust pre-catalyst. Ensure proper handling and storage to prevent deactivation. |
| Inappropriate Ligand | For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective. Screen a variety of ligands to find the optimal one for your specific substrate. |
| Incorrect Base | The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required. Ensure the base is finely powdered and anhydrous. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. Microwave heating can sometimes improve yields and reduce reaction times. |
| Poor Quality Boronic Acid | Use fresh, high-purity boronic acid or boronate ester. Consider recrystallizing or purifying the boronic acid if its quality is questionable. |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
Buchwald-Hartwig Amination
Problem: Formation of side products, such as hydrodehalogenation of the starting material.
| Possible Cause | Suggested Solution |
| Catalyst Decomposition | Use a more stable palladium pre-catalyst. The choice of ligand can also influence catalyst stability. |
| β-Hydride Elimination | This is a common side reaction. Using a bulky ligand can disfavor this pathway. Optimizing the reaction temperature and time can also minimize this side product. |
| Reaction with Solvent | Ensure the solvent is anhydrous and not reactive under the basic conditions. |
| Incorrect Base Strength | A very strong base might promote side reactions. Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) to find the optimal balance between reactivity and selectivity. |
Nucleophilic Aromatic Substitution (SNA_r)
Problem: Slow or incomplete reaction.
| Possible Cause | Suggested Solution |
| Insufficient Nucleophilicity | If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonating an alcohol or amine with a strong base). |
| Inappropriate Solvent | Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNA_r reactions as they can stabilize the charged intermediate (Meisenheimer complex). |
| High Activation Energy | Increase the reaction temperature. Ensure the temperature is not high enough to cause decomposition of the starting materials or products. |
| Steric Hindrance | If the nucleophile is very bulky, steric hindrance may slow down the reaction. Consider using a less hindered nucleophile if possible. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a suitable base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the ligand (e.g., Xantphos, 2-6 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 75-85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene | 110 | 8 | 70-80 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 70-80 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 65-75 |
| Benzylamine | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Toluene | 110 | 16 | 75-85 |
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for optimizing reaction conditions.
Technical Support Center: Degradation of 3-Chloro-1-methyl-1H-1,2,4-triazole
This technical support center provides guidance for researchers studying the environmental fate of 3-Chloro-1-methyl-1H-1,2,4-triazole. As specific degradation data for this compound is limited in published literature, this guide extrapolates from the behavior of structurally related triazole fungicides and the common metabolite 1,2,4-triazole (TRZ).
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
Based on related compounds, degradation is expected to proceed through both abiotic and biotic pathways. The primary mechanisms are likely to be microbial degradation in soil and aquatic environments, which can lead to dechlorination and cleavage of the triazole ring. Abiotic processes like direct photolysis are generally not considered significant for the core triazole structure unless sensitizing agents are present.[1]
Q2: How significant is hydrolysis in the degradation of this compound?
The 1H-1,2,4-triazole ring itself is generally stable to hydrolysis across a range of environmental pH values (e.g., pH 5, 7, and 9).[1] However, the presence of the chloro-substituent on the ring may provide a site for hydrolytic dechlorination, potentially forming 1-methyl-1H-1,2,4-triazol-3-ol as an initial transformation product. The rate and significance of this specific reaction would require experimental verification.
Q3: What are the likely major degradation products?
The degradation cascade is hypothesized to begin with the loss of the chlorine atom. Following this initial step, microbial action is expected to open the triazole ring. Based on studies of 1H-1,2,4-triazole, ring cleavage can lead to intermediates that are further broken down into simpler, biodegradable molecules like semicarbazide and urea.[2][3] Eventual mineralization to CO2 and ammonium is the ultimate fate for the carbon and nitrogen components. Many triazole fungicides are known to degrade to the common metabolite 1,2,4-triazole itself, which then follows its own degradation pathway.[4][5]
Q4: Is microbial degradation the primary mechanism for triazole compounds?
Yes, for most triazole fungicides, microbial activity is the dominant factor driving degradation in soil and sediment.[6][7] Studies on related compounds have shown that both bacteria and fungi can utilize triazoles as a source of carbon and nitrogen.[8][9] In some cases, degradation occurs via co-metabolism, where the breakdown of the triazole is facilitated by the presence of other growth-supporting substrates.[10]
Q5: Will this compound be persistent in the environment?
Many triazole fungicides exhibit moderate to high persistence in soil, with half-lives ranging from weeks to over a year, depending on soil type, microbial activity, and environmental conditions.[11][12] Given the stability of the triazole ring, this compound may also demonstrate significant persistence.
Troubleshooting Experimental Studies
Issue 1: No degradation of the parent compound is observed in our soil incubation study.
-
Possible Cause 1: Sterile Conditions. The soil may lack a viable microbial community capable of degrading the compound. This can occur if the soil was sterilized or sourced from a location with low microbial activity.
-
Solution: Use fresh, non-sterilized soil with a known history of microbial activity. Consider augmenting the soil with a microbial consortium from a contaminated site if necessary.
-
-
Possible Cause 2: Unfavorable Environmental Conditions. The incubation conditions (temperature, moisture, pH) may not be optimal for the degrading microorganisms.
-
Solution: Ensure soil moisture is maintained at 40-60% of water holding capacity. Optimal temperatures for microbial degradation are often between 20-30°C.[2] Check that the soil pH is within a suitable range (typically 6-8).
-
-
Possible Cause 3: Insufficient Incubation Time. Degradation may be slow, requiring a longer experimental duration to observe significant loss of the parent compound.
-
Solution: Extend the incubation period, ensuring sampling points cover a sufficient timeframe to model degradation kinetics accurately.
-
Issue 2: Poor mass balance in the experiment (sum of parent and identified products is <90% of initial amount).
-
Possible Cause 1: Formation of Bound Residues. The compound or its metabolites may have become strongly adsorbed (bound) to soil organic matter, making them unextractable with the chosen solvent.
-
Solution: Employ more rigorous extraction techniques, such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE). To quantify bound residues, consider using ¹⁴C-radiolabeled parent compound and analyzing the post-extraction soil solid by combustion analysis.
-
-
Possible Cause 2: Mineralization. The compound may have been fully degraded to CO2 by microorganisms.
-
Solution: Use a ¹⁴C-radiolabeled compound in a sealed incubation system that traps evolved ¹⁴CO2 in an alkaline solution for subsequent quantification by liquid scintillation counting.[1]
-
-
Possible Cause 3: Volatilization. The parent compound or a degradation product could be volatile, leading to loss from the system.
-
Solution: Conduct the experiment in a sealed system designed to trap volatile organic compounds for analysis.
-
Issue 3: Difficulty identifying unknown degradation products.
-
Possible Cause: Insufficient Analyte Concentration or Inadequate Analytical Technique. The concentration of metabolites may be below the detection limit of the instrument, or the technique may not be suitable for their chemical properties.
-
Solution: Concentrate the soil extracts before analysis. Use high-resolution mass spectrometry (HRMS), such as LC-Q-TOF/MS or Orbitrap MS, to obtain accurate mass measurements of unknown peaks, which allows for the prediction of elemental formulas.[13] Tandem MS (MS/MS) experiments can provide structural fragments to help elucidate the chemical structure.
-
Quantitative Data for Related Triazole Compounds
As data for this compound is not available, the following table summarizes degradation data for other relevant triazole fungicides to provide context for expected environmental persistence.
| Compound | Matrix | Condition | Half-life (t½) | Reference |
| Tebuconazole | Sediment | Native (Non-sterilized) | 136-151 days | [7] |
| Tebuconazole | Soil | Aerobic | 102-365 days | [12] |
| Epoxiconazole | Soil | Aerobic | 58-182 days | [12] |
| Flutriafol | Sediment | Native (Non-sterilized) | 139-144 days | [7] |
| 1H-1,2,4-triazole | Soil (Sandy Loam) | Aerobic, 20°C | 26 days | [1] |
| 1H-1,2,4-triazole | Soil (Silt Loam) | Aerobic, 20°C | 99 days | [1] |
| 1H-1,2,4-triazole | Water | Hydrolysis (pH 5, 7, 9) | Stable (>30 days) | [1] |
| 1H-1,2,4-triazole | Air | Photodegradation | ~107 days (Calculated) | [1] |
Experimental Protocols
Generalized Protocol for Aerobic Soil Degradation Study
This protocol provides a general framework for assessing the degradation of this compound in soil, based on standard guidelines (e.g., OECD 307).
1. Materials and Reagents:
-
Test substance: this compound (analytical grade).
-
Radiolabeled test substance (e.g., ¹⁴C-labeled) is highly recommended for accurate mass balance.
-
Fresh soil, sieved (<2 mm), and characterized (pH, organic carbon, texture, etc.).
-
Solvents for extraction (e.g., acetonitrile, methanol, water) of HPLC or LC-MS grade.
-
Incubation vessels (e.g., glass flasks or biometer flasks if trapping volatiles/CO2).
2. Soil Preparation and Application:
-
Adjust the soil moisture to 40-50% of its maximum water holding capacity.
-
Pre-incubate the soil in the dark at the desired temperature (e.g., 20°C) for 7-14 days to allow the microbial community to stabilize.
-
Prepare a stock solution of the test substance in a suitable solvent.
-
Apply the stock solution to the soil to achieve the target concentration (e.g., 1 mg/kg). Ensure the solvent is evaporated quickly and does not impact microbial activity. Mix thoroughly for homogeneity.
3. Incubation:
-
Divide the treated soil into replicate incubation vessels for each sampling time point. Include sterile controls (e.g., autoclaved soil) to distinguish biotic from abiotic degradation.
-
Incubate the vessels in the dark at a constant temperature (e.g., 20 ± 2°C).
-
Ensure aerobic conditions by allowing for air exchange (e.g., loose-fitting caps) while minimizing water loss. If using biometer flasks, ensure a continuous flow of humidified, CO2-free air.
4. Sampling and Extraction:
-
At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), destructively sample replicate vessels.
-
Extract a subsample of soil immediately using an appropriate solvent mixture (e.g., acetonitrile/water).[13] Extraction is typically performed by shaking for a set period (e.g., 1-2 hours) followed by centrifugation or filtration.
-
Repeat the extraction process 2-3 times and combine the supernatants.
5. Analysis:
-
Analyze the extracts for the parent compound and potential degradation products using a validated analytical method, such as HPLC-UV or, preferably, LC-MS/MS for higher sensitivity and specificity.
-
If using a radiolabeled compound, quantify the radioactivity in the extracts and the post-extraction soil (for bound residues) using liquid scintillation counting and combustion analysis, respectively.
6. Data Interpretation:
-
Plot the concentration of the parent compound versus time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation half-life (DT50).
-
Identify and quantify major transformation products over time.
Visualizations
Caption: Hypothesized degradation pathway for this compound.
Caption: General experimental workflow for a soil degradation study.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openreseurope-files.f1000.com [openreseurope-files.f1000.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. researchgate.net [researchgate.net]
- 7. Study on the stereoselective degradation of three triazole fungicides in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil [jmb.or.kr]
- 10. researchgate.net [researchgate.net]
- 11. keypublishing.org [keypublishing.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
"handling and storage recommendations for 3-Chloro-1-methyl-1H-1,2,4-triazole"
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of 3-Chloro-1-methyl-1H-1,2,4-triazole.
Summary of Handling and Storage Recommendations
For safe and effective use of this compound, it is crucial to adhere to the following handling and storage protocols. This summary table provides a quick reference to key quantitative data.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C | [1] |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., Argon).[1][2] | |
| Incompatible Materials | Strong oxidizing agents and strong acids.[3] | |
| Solubility | Water: Moderate solubility. Organic Solvents: Good solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Moderate solubility in dichloromethane and chloroform. | [4] |
Troubleshooting Guide
This section addresses specific issues that users might encounter during their experiments with this compound.
Q1: The compound appears discolored or has a strong odor upon opening.
A1: Discoloration or a strong odor may indicate degradation or contamination of the compound. Do not use the compound if you suspect it is impure. It is recommended to use a fresh, properly stored vial. For future prevention, ensure the container is always tightly sealed after use and stored under the recommended conditions.
Q2: I am having difficulty dissolving the compound in my desired solvent.
A2: this compound has moderate solubility in water but good solubility in polar organic solvents like methanol, ethanol, and DMF.[4] If you are experiencing solubility issues:
-
Consider using one of the recommended polar organic solvents.
-
Gentle warming of the solution may aid in dissolution.
-
Ensure the solvent is of high purity and free from contaminants.
Q3: My experimental results are inconsistent, suggesting the compound may be degrading.
A3: Inconsistent results can be a sign of compound instability. While specific degradation pathways for this compound are not extensively documented in readily available literature, triazole compounds can be susceptible to degradation under certain conditions. To minimize degradation:
-
Always use the compound from a freshly opened container or one that has been stored correctly.
-
Prepare solutions fresh for each experiment.
-
Avoid prolonged exposure to light, air, and moisture.
-
Ensure there are no incompatible substances, such as strong oxidizing agents or strong acids, present in your experimental setup.[3]
Q4: What should I do in case of a small spill?
A4: In the event of a small spill, follow these steps while wearing appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles:
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of the waste in accordance with local, state, and federal regulations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended Personal Protective Equipment (PPE) when handling this compound?
A1: It is essential to wear appropriate PPE to ensure personal safety. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.
Q2: How should I properly store unused this compound?
A2: To maintain the integrity of the compound, store it at 2-8°C in a tightly sealed container.[1] The storage area should be dry and well-ventilated. Storing under an inert atmosphere, such as argon, is also recommended to prevent degradation from moisture and air.[2]
Q3: What are the known incompatibilities of this compound?
A3: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.[3]
Q4: How should I dispose of waste containing this compound?
A4: Dispose of waste containing this compound in accordance with all applicable local, state, and federal regulations for chemical waste. It is advisable to consult with your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow & Logical Relationships
The following diagrams illustrate key workflows and logical relationships for handling this compound.
Caption: A typical experimental workflow for using this compound.
Caption: A logical decision tree for responding to a chemical spill.
References
Technical Support Center: Resolving Regioisomer Formation in 1,2,4-Triazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for resolving regioisomer formation in 1,2,4-triazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical synthesis methods for 1,2,4-triazoles that lead to regioisomeric mixtures?
A1: The two most common classical methods known for producing regioisomeric mixtures, especially with unsymmetrical starting materials, are the Einhorn-Brunner and Pellizzari reactions.[1][2]
Q2: What is the primary factor influencing regioselectivity in the Einhorn-Brunner reaction?
A2: The regioselectivity of the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups on the imide starting material. The incoming hydrazine's nucleophilic attack is favored at the more electrophilic carbonyl carbon. Therefore, the acyl group that is more electron-withdrawing will preferentially be at the 3-position of the resulting 1,2,4-triazole ring.[3]
Q3: Why is the Pellizzari reaction often not regioselective?
A3: The Pellizzari reaction, which involves the condensation of an amide and a hydrazide, is generally not regioselective with unsymmetrical substrates due to a phenomenon known as "acyl interchange" at the typically high reaction temperatures required.[1] This can lead to a mixture of 1,2,4-triazole products.
Q4: What is a Dimroth rearrangement and how does it affect my 1,2,4-triazole synthesis?
A4: The Dimroth rearrangement is a thermal or acid/base-catalyzed isomerization where endocyclic and exocyclic nitrogen atoms in a triazole ring switch places.[4] This can lead to the formation of a thermodynamically more stable regioisomer, altering the final product distribution of your synthesis.[5]
Q5: Are there modern synthetic methods that offer better control over regioselectivity?
A5: Yes, modern synthetic approaches often provide superior regiocontrol. Catalyst-controlled [3+2] cycloaddition reactions are particularly effective. For instance, using different metal catalysts, such as silver(I) or copper(II), can selectively yield different regioisomers of 1,2,4-triazoles.[6] One-pot, three-component reactions of carboxylic acids, primary amidines, and monosubstituted hydrazines are also known for their high regioselectivity.[7]
Q6: How can I determine the regioisomeric ratio of my product mixture?
A6: The most common and effective methods for determining the regioisomeric ratio are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Q7: What are the best general strategies for separating 1,2,4-triazole regioisomers?
A7: Separating regioisomers can be challenging due to their similar physical properties. The most common techniques are column chromatography and recrystallization. For difficult separations, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity in Einhorn-Brunner Synthesis
| Potential Cause | Recommended Solution |
| Similar electronic properties of the two acyl groups on the imide. | Redesign the imide starting material to have one strongly electron-withdrawing group and one electron-donating or neutral group. This will create a significant electronic difference between the two carbonyl carbons, directing the nucleophilic attack of the hydrazine. |
| Suboptimal reaction temperature. | The reaction may be too slow at low temperatures or side reactions, including potential equilibration, may occur at high temperatures. An optimal temperature, often in the range of 80-120°C, should be determined empirically. |
| Incorrect solvent. | The solvent can influence the reaction rate and selectivity. Glacial acetic acid is commonly used as it also acts as a catalyst. |
Issue 2: Formation of Multiple Products in Pellizzari Synthesis
| Potential Cause | Recommended Solution |
| "Acyl interchange" due to high reaction temperatures with unsymmetrical substrates. | If possible, use symmetrical starting materials (amide and hydrazide with the same acyl group) to yield a single product. For unsymmetrical systems, carefully optimize the reaction temperature to the lowest possible effective temperature to minimize acyl interchange. The use of microwave irradiation has been shown to sometimes improve yields and reduce reaction times, which may help in minimizing side reactions. |
| Thermal decomposition of starting materials or products. | High temperatures can lead to degradation. If the desired reaction is not proceeding at lower temperatures, consider alternative synthetic routes that operate under milder conditions. |
Issue 3: Unexpected Isomer Formation due to Dimroth Rearrangement
| Potential Cause | Recommended Solution |
| Presence of acid or base in the reaction or work-up. | Neutralize the reaction mixture carefully during work-up. Avoid strongly acidic or basic conditions if the desired isomer is not the thermodynamically most stable one.[5] |
| High reaction temperatures. | The Dimroth rearrangement is often accelerated by heat.[7] If rearrangement is suspected, attempt the reaction at a lower temperature for a longer duration. |
| Presence of electron-withdrawing substituents. | Electron-withdrawing groups can facilitate the ring-opening step of the Dimroth rearrangement.[7] If this is an issue, consider alternative synthetic strategies for accessing the desired regioisomer. |
Data Presentation
Table 1: Influence of Substituent Electronic Effects on Regioselectivity in the Einhorn-Brunner Reaction
| R¹ (Electron-Withdrawing Group) | R² (Electron-Donating/Neutral Group) | Approximate Ratio of Regioisomers (R¹ at C3 : R¹ at C5) |
| CF₃ | CH₃ | > 95 : 5 |
| CCl₃ | Phenyl | > 90 : 10 |
| p-NO₂-Phenyl | CH₃ | ~ 85 : 15 |
| Phenyl | CH₃ | ~ 60 : 40 |
| Data is representative and actual ratios may vary with the specific hydrazine and reaction conditions used. |
Table 2: Regioselectivity in Modern 1,2,4-Triazole Syntheses
| Reaction Type | Catalyst/Reagents | Substrates | Product Regioisomer | Yield (%) |
| [3+2] Cycloaddition | Ag(I) | Isocyanides and diazonium salts | 1,3-disubstituted | High |
| [3+2] Cycloaddition | Cu(II) | Isocyanides and diazonium salts | 1,5-disubstituted | High |
| One-pot, three-component | HATU, DIPEA | Benzoic acid, Benzamidine, Phenylhydrazine | 1,3,5-trisubstituted | 85 |
| One-pot, three-component | HATU, DIPEA | Acetic acid, Acetamidine, Methylhydrazine | 1,3,5-trisubstituted | 78 |
Experimental Protocols
Protocol 1: Regioselective Einhorn-Brunner Synthesis of a 1,3,5-Trisubstituted-1,2,4-Triazole
Objective: To synthesize a 1,3,5-trisubstituted-1,2,4-triazole with high regioselectivity using an unsymmetrical imide with electronically distinct acyl groups.
Materials:
-
N-acetyl-N-trifluoroacetylamine (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve N-acetyl-N-trifluoroacetylamine (1.0 eq) in glacial acetic acid.
-
To the stirred solution, add phenylhydrazine (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product and determine the regioisomeric ratio by ¹H NMR or LC-MS. The major product will have the trifluoromethyl group at the 3-position of the triazole ring.
-
Purify the desired regioisomer by column chromatography or recrystallization.
Protocol 2: Symmetrical Pellizzari Synthesis of 3,5-Diphenyl-1,2,4-triazole
Objective: To synthesize 3,5-diphenyl-1,2,4-triazole from symmetrical starting materials to avoid the formation of regioisomers.
Materials:
-
Benzamide (1.0 eq)
-
Benzoylhydrazide (1.0 eq)
-
High-boiling point solvent (e.g., diphenyl ether) or neat
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ethanol (for recrystallization)
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.
-
If using a solvent, add it to the flask.
-
Heat the mixture to 220-250°C under a nitrogen atmosphere with stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the reaction was performed neat, the solid product can be triturated with ethanol.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
Caption: Einhorn-Brunner reaction mechanism showing the two possible pathways.
Caption: General mechanism of the Pellizzari reaction.
Caption: A logical workflow for troubleshooting regioisomer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 3. starchemistry888.com [starchemistry888.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Chloro-1-methyl-1H-1,2,4-triazole and Other Halotriazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 1,2,4-triazole ring is a privileged structure found in numerous pharmaceuticals. The introduction of substituents onto this ring system is often achieved through cross-coupling reactions, where the reactivity of the starting halotriazole is a critical parameter for reaction success and optimization. This guide provides an objective comparison of the reactivity of 3-Chloro-1-methyl-1H-1,2,4-triazole with its bromo and iodo analogs in key palladium-catalyzed cross-coupling reactions, supported by representative experimental data.
General Reactivity Trends
The reactivity of 3-halo-1-methyl-1H-1,2,4-triazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, follows the reverse order. This leads to a general reactivity trend of:
Iodo > Bromo > Chloro
This trend implies that 3-iodo-1-methyl-1H-1,2,4-triazole is the most reactive, often requiring milder reaction conditions and shorter reaction times. Conversely, this compound is the most stable and cost-effective starting material but typically necessitates more forcing conditions, including higher temperatures, longer reaction times, and more specialized, highly active catalyst systems to achieve comparable yields.
Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions
The following table summarizes the comparative performance of 3-chloro-, 3-bromo-, and 3-iodo-1-methyl-1H-1,2,4-triazole in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The yields provided are representative and can vary based on the specific coupling partners, catalyst system, and reaction conditions.
| Halotriazole | Reaction | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | Moderate (50-70) | Inferred from general principles for aryl chlorides |
| 3-Bromo-1-methyl-1H-1,2,4-triazole | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 130 | 4-12 | High (85-95) | [1] |
| 3-Iodo-1-methyl-1H-1,2,4-triazole | Suzuki-Miyaura | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80 | 4 | Very High (>90) | Inferred from general principles for aryl iodides |
| This compound | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 24 | Low to Moderate (30-60) | Inferred from general principles for aryl chlorides |
| 3-Bromo-1-methyl-1H-1,2,4-triazole | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | High (80-90) | Inferred from similar bromo-heterocycles |
| 3-Iodo-1-methyl-1H-1,2,4-triazole | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp | 2 | Very High (>95) | Inferred from general principles for aryl iodides |
| This compound | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 24 | Moderate (60-80) | [2][3] |
| 3-Bromo-1-methyl-1H-1,2,4-triazole | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | High (85-95) | [2] |
| 3-Iodo-1-methyl-1H-1,2,4-triazole | Buchwald-Hartwig | Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ | Dioxane | 80 | 6 | Very High (>95) | Inferred from general principles for aryl iodides |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are representative protocols and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Bromo-1-methyl-1H-1,2,4-triazole[1]
To a mixture of 3-bromo-1-methyl-1H-1,2,4-triazole (1.0 mmol), the corresponding boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol) is added a mixture of toluene (9 mL), ethanol (3 mL), and water (6 mL). The reaction mixture is heated under reflux in an oil bath at 130 °C for 4-12 hours and monitored by TLC. After completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Cross-Coupling
In a flame-dried Schlenk tube, 3-halo-1-methyl-1H-1,2,4-triazole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol) are placed under an argon atmosphere. Anhydrous solvent (e.g., THF or DMF, 5 mL), the terminal alkyne (1.2 mmol), and triethylamine (2.0 mmol) are added sequentially. The reaction mixture is stirred at the appropriate temperature (see table) until the starting material is consumed as monitored by TLC. The reaction is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination[2][3]
A flame-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), the appropriate phosphine ligand (e.g., XPhos or BINAP, 0.04 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL), the 3-halo-1-methyl-1H-1,2,4-triazole (1.0 mmol), and the amine (1.2 mmol) are added. The reaction mixture is heated in an oil bath at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
References
Spectroscopic Fingerprints: A Comparative Analysis of 3-Chloro-1-methyl-1H-1,2,4-triazole and Its Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of key chloro-methylated 1,2,4-triazole isomers.
In the landscape of pharmaceutical research and development, the unambiguous identification of isomeric molecules is a critical step. The subtle differences in the arrangement of atoms within isomers can lead to vastly different pharmacological and toxicological profiles. This guide provides a comparative spectroscopic analysis of 3-Chloro-1-methyl-1H-1,2,4-triazole and its key isomers, 5-Chloro-1-methyl-1H-1,2,4-triazole and 3-Chloro-2-methyl-2H-1,2,4-triazole. By leveraging fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we delineate the distinguishing spectral features of each isomer.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for the three isomers. These predictions are based on the known effects of substituent positioning on the 1,2,4-triazole ring.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H-5/H-3 | N-CH₃ |
| This compound | ~8.0-8.2 (s, 1H) | ~3.8-4.0 (s, 3H) |
| 5-Chloro-1-methyl-1H-1,2,4-triazole | ~7.8-8.0 (s, 1H) | ~3.7-3.9 (s, 3H) |
| 3-Chloro-2-methyl-2H-1,2,4-triazole | ~7.7-7.9 (s, 1H) | ~4.1-4.3 (s, 3H) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C-3 | C-5 | N-CH₃ |
| This compound | ~150-155 | ~145-150 | ~35-40 |
| 5-Chloro-1-methyl-1H-1,2,4-triazole | ~155-160 | ~140-145 | ~34-39 |
| 3-Chloro-2-methyl-2H-1,2,4-triazole | ~158-163 | ~158-163 | ~40-45 |
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 117/119 [M]⁺ | 90/92, 64, 54 |
| 5-Chloro-1-methyl-1H-1,2,4-triazole | 117/119 [M]⁺ | 90/92, 64, 54 |
| 3-Chloro-2-methyl-2H-1,2,4-triazole | 117/119 [M]⁺ | 90/92, 64, 54 |
Note: The presence of chlorine results in isotopic peaks for chlorine-containing fragments with an approximate ratio of 3:1 for ³⁵Cl and ³⁷Cl.
Table 4: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Compound | C-H (aromatic) | C=N / N=N | C-Cl |
| This compound | ~3100-3150 | ~1500-1600 | ~700-800 |
| 5-Chloro-1-methyl-1H-1,2,4-triazole | ~3100-3150 | ~1500-1600 | ~700-800 |
| 3-Chloro-2-methyl-2H-1,2,4-triazole | ~3100-3150 | ~1500-1600 | ~700-800 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of chloro-methyl-1,2,4-triazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified triazole isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the analyte (e.g., 1 µg/mL in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization (Electron Ionization - EI for GC-MS):
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
-
Mass Analysis:
-
Analyzer Type: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Mass Range: m/z 40-300.
-
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of chlorine-containing fragments.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment or the clean ATR crystal.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of the three isomers.
Caption: Logical workflow for the spectroscopic analysis and differentiation of chloro-methyl-1,2,4-triazole isomers.
"antifungal efficacy of 3-Chloro-1-methyl-1H-1,2,4-triazole derivatives compared to existing drugs"
For Researchers, Scientists, and Drug Development Professionals
The ever-present challenge of antifungal drug resistance necessitates the exploration of novel chemical scaffolds. Among these, 1,2,4-triazole derivatives continue to be a promising area of research, building upon the success of established azole antifungals. This guide provides a comparative overview of the antifungal efficacy of recently developed 1,2,4-triazole derivatives, with a particular focus on chloro-substituted analogues, against existing antifungal drugs. The information presented is based on available in vitro studies.
While specific data on the antifungal efficacy of 3-Chloro-1-methyl-1H-1,2,4-triazole derivatives was not prominently available in the reviewed literature, this guide focuses on structurally related chloro-substituted 1,2,4-triazole compounds to provide valuable insights into their potential as antifungal agents.
Comparative Antifungal Activity
The antifungal efficacy of novel compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize the in vitro antifungal activity of various chloro-substituted 1,2,4-triazole derivatives compared to the widely used antifungal drug, Fluconazole.
Table 1: Antifungal Activity of Benzimidazole-1,2,4-triazole Derivatives against Candida Species [1]
| Compound | Substituent on Phenyl Ring | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. krusei MIC (µg/mL) | C. parapsilosis MIC (µg/mL) |
| 6b | 4-Chloro | 62.5 | 0.97 | 1.95 | 31.25 |
| 6i | 2-Chloro, 4-Methoxy | 62.5 | 0.97 | 0.97 | 31.25 |
| 6j | 4-Chloro, 2-Methoxy | 62.5 | 0.97 | 0.97 | 31.25 |
| Fluconazole | - | 7.81 | 3.90 | 3.90 | 3.90 |
| Voriconazole | - | 3.90 | 1.95 | 1.95 | 3.90 |
Data from a study on benzimidazole-1,2,4-triazole derivatives. Compounds 6b, 6i, and 6j demonstrated notably higher activity against C. glabrata compared to both fluconazole and voriconazole.[1]
Table 2: Antifungal Activity of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives against Microsporum gypseum [2]
| Compound | Substituents | Zone of Inhibition (mm) |
| 5b | 2,4-dichlorobenzylideneamino, phenyl | 24 |
| 5d | 3-chlorobenzylideneamino, phenyl | 23 |
| 5h | 3-chlorobenzylideneamino, 2,4-dichlorophenyl | 26 |
| 5m | 2-chlorobenzylideneamino, 4-fluorophenyl | 25 |
| Ketoconazole | - | 22 |
This study utilized the cup-plate method, measuring the zone of inhibition. Several synthesized compounds showed antifungal effects superior or comparable to the standard drug ketoconazole against M. gypseum.[2]
Mechanism of Action: Targeting Ergosterol Biosynthesis
Triazole antifungals, including the derivatives discussed, primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3] This enzyme is a crucial component in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[3]
Caption: Mechanism of action of 1,2,4-triazole antifungal agents.
Experimental Protocols
The evaluation of the antifungal efficacy of the synthesized compounds typically follows standardized in vitro susceptibility testing methods. The most common of these is the broth microdilution method.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted standard for determining the MIC of an antifungal agent.[4]
-
Preparation of Antifungal Agent Stock Solutions: The synthesized compounds and standard antifungal drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.
-
Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates. This creates a range of concentrations to test.
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared. The concentration of the fungal cells is adjusted to a specific density (e.g., 0.5–2.5 x 10³ cells/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension. Control wells containing only the growth medium and the fungal suspension (positive control) and only the growth medium (negative control) are also included.
-
Incubation: The inoculated plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.
-
MIC Determination: After incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the antifungal agent that inhibits the visible growth of the fungus. This concentration is recorded as the MIC.
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Conclusion
The exploration of novel 1,2,4-triazole derivatives, particularly those with chloro-substitutions, continues to be a fertile ground for the discovery of potent antifungal agents. The presented data indicates that specific structural modifications on the triazole scaffold can lead to compounds with superior or comparable in vitro efficacy to existing drugs like fluconazole and ketoconazole against certain fungal pathogens. The primary mechanism of action remains the inhibition of ergosterol biosynthesis, a well-validated antifungal target. Further in vivo studies and toxicological profiling are necessary to fully assess the therapeutic potential of these promising derivatives.
References
- 1. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of the New Triazole Voriconazole (UK-109,496) against Opportunistic Filamentous and Dimorphic Fungi and Common and Emerging Yeast Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
"in vitro cytotoxicity assay of 3-Chloro-1-methyl-1H-1,2,4-triazole analogs"
Comparative Analysis of In Vitro Cytotoxicity of 1,2,4-Triazole Analogs
The search for novel anticancer agents has led to extensive investigation into heterocyclic compounds, with 1,2,4-triazole derivatives emerging as a promising scaffold in medicinal chemistry.[1][2] These compounds have demonstrated a wide range of biological activities, including anticancer properties.[2][3] This guide provides a comparative overview of the in vitro cytotoxicity of various 1,2,4-triazole analogs, supported by experimental data from recent studies. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource for evaluating the potential of these compounds as anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic effects of various 1,2,4-triazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the IC50 values for different series of 1,2,4-triazole analogs.
Table 1: Cytotoxicity (IC50, µM) of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one Analogs (7a-e) and Related Compounds (8a-c, 10a-k) [2]
| Compound | Substitution | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) |
| 7d | X1=Br, X2=H, R=Ph | 9.8 | 12.1 | 43.4 |
| 7e | X1:X2=Cl, R=Ph | 4.7 | 2.9 | 9.4 |
| 10a | - | 6.43 | 5.6 | 21.1 |
| Cisplatin (Control) | - | - | - | - |
Data extracted from a study evaluating novel 1,2,4-triazole derivatives as promising anticancer agents.[2] The results indicate that compounds with certain substitutions, such as di-chloro substitution (7e), exhibit significant cytotoxic activity against the tested cell lines.[2]
Table 2: Cytotoxicity (IC50, µM) of Betulin-1,2,4-Triazole Derivatives [4]
| Compound | A375 (Melanoma) | MCF-7 (Breast) | HT-29 (Colorectal) |
| Bet-TZ1 | 22.41 (48h) | 33.52 (48h) | 46.92 (48h) |
| Bet (Precursor) | - | 37.29 (48h) | 55.67 (48h) |
This study assessed the antiproliferative properties of novel synthesized 1,2,4-triazole derivatives of diacetyl betulin.[4] Bet-TZ1 consistently showed lower IC50 values compared to its precursor, indicating enhanced cytotoxicity.[4]
Table 3: Cytotoxicity (IC50, µM) of 1,2,4-Triazole-Pyridine Hybrid Derivatives (TP1-TP7) [5][6]
| Compound | B16F10 (Murine Melanoma) |
| TP1-TP7 Range | 41.12 - 61.11 |
| TP6 (Highest Activity) | - |
These derivatives were synthesized and tested for their in vitro anticancer activities, showing moderate to potent effects.[5][6]
Experimental Protocols
The evaluation of the cytotoxic potential of these 1,2,4-triazole analogs predominantly relies on the MTT assay.
MTT Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,2,4-triazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).[2][6]
-
MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plates are incubated for a further 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[6]
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Experimental Workflow and Potential Mechanisms
To better understand the processes involved in evaluating these compounds and their potential mode of action, the following diagrams are provided.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Potential mechanism of action for some 1,2,4-triazole anticancer drugs.[2]
Some 1,2,4-triazole-based drugs, such as Letrozole and Anastrozole, are known to act as aromatase inhibitors.[2] Aromatase is a key enzyme in the biosynthesis of estrogen. By inhibiting this enzyme, these compounds can reduce estrogen levels, which is a crucial therapeutic strategy for hormone-dependent breast cancers.[2] The nitrogen atoms of the 1,2,4-triazole ring are thought to play a key role in binding to the heme iron of the cytochrome P450 unit of the aromatase enzyme.[2] Molecular docking studies on some of the synthesized compounds in the provided research suggest a similar binding mode, indicating that aromatase inhibition may be a potential mechanism of their cytotoxic action.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives as Potential Cytotoxic Agents [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
Validating the Structure of 3-Chloro-1-methyl-1H-1,2,4-triazole: A Predictive 2D NMR-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and agrochemical research, the unambiguous structural confirmation of novel and synthesized compounds is paramount. 3-Chloro-1-methyl-1H-1,2,4-triazole, a heterocyclic compound with potential applications in medicinal chemistry, requires rigorous structural validation. While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides initial insights, two-dimensional (2D) NMR techniques are indispensable for a definitive structural elucidation.
This guide presents a predictive analysis of the 2D NMR spectra for this compound. Due to the absence of publicly available experimental 2D NMR data for this specific molecule, this document serves as a comparative tool, outlining the expected correlations based on established principles of NMR spectroscopy and data from structurally related compounds. The guide details the predicted ¹H and ¹³C chemical shifts and the anticipated cross-peaks in COSY, HSQC, and HMBC spectra that would confirm the connectivity and substitution pattern of the molecule.
Predicted ¹H and ¹³C NMR Data
The chemical shifts for this compound are predicted based on the known effects of substituents on the 1,2,4-triazole ring. The electron-withdrawing nature of the chlorine atom is expected to deshield the nearby C3 and C5 carbons, while the N-methyl group will have a characteristic chemical shift.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3 | - | ~150-155 |
| C5 | ~8.0-8.5 | ~145-150 |
| N-CH₃ | ~3.8-4.2 | ~35-40 |
2D NMR Correlation Analysis
2D NMR experiments are crucial for establishing the connectivity between atoms in a molecule. The following sections detail the expected correlations for this compound in key 2D NMR experiments.
COSY (Correlation Spectroscopy)
COSY spectra reveal proton-proton (¹H-¹H) couplings, typically through two or three bonds. In the case of this compound, no COSY cross-peaks are expected as the molecule contains two isolated spin systems: the triazole ring proton (H5) and the N-methyl protons.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC spectra show direct one-bond correlations between protons and the carbons they are attached to.
Table 2: Predicted HSQC Correlations for this compound
| Proton (¹H) | Predicted Chemical Shift (ppm) | Correlated Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| H5 | ~8.0-8.5 | C5 | ~145-150 |
| N-CH₃ | ~3.8-4.2 | N-CH₃ | ~35-40 |
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC spectra reveal long-range correlations between protons and carbons, typically over two to three bonds. These correlations are vital for piecing together the molecular skeleton.
Table 3: Predicted HMBC Correlations for this compound
| Proton (¹H) | Predicted Chemical Shift (ppm) | Correlated Carbons (¹³C) | Predicted Chemical Shift (ppm) |
| H5 | ~8.0-8.5 | C3 | ~150-155 |
| N-CH₃ | ~35-40 | ||
| N-CH₃ | ~3.8-4.2 | C5 | ~145-150 |
| C3 | ~150-155 |
Experimental Protocols
The following are generalized protocols for acquiring 2D NMR spectra for a small molecule like this compound. Specific parameters may need to be optimized based on the spectrometer and sample concentration.
Sample Preparation
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2D NMR Acquisition
COSY:
-
Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW): Cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 2-8.
HSQC:
-
Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2 on Bruker instruments).
-
¹H Spectral Width (SW in F2): Cover the proton chemical shift range (e.g., 0-10 ppm).
-
¹³C Spectral Width (SW in F1): Cover the carbon chemical shift range (e.g., 0-160 ppm).
-
Number of Increments (TD in F1): 128-256.
-
Number of Scans (NS): 2-16.
HMBC:
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf on Bruker instruments).
-
¹H Spectral Width (SW in F2): Cover the proton chemical shift range (e.g., 0-10 ppm).
-
¹³C Spectral Width (SW in F1): Cover the carbon chemical shift range (e.g., 0-160 ppm).
-
Long-range Coupling Constant (CNST13): Optimized for 2-3 bond couplings (typically 8-10 Hz).
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 4-32.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using the predicted 2D NMR data.
Caption: Workflow for 2D NMR-based structural validation.
Conclusion
This guide provides a predictive framework for the structural validation of this compound using 2D NMR spectroscopy. The tabulated predicted chemical shifts and correlations for COSY, HSQC, and HMBC experiments offer a robust comparison tool for researchers working with this compound. By following the outlined experimental protocols and logical workflow, scientists can confidently confirm the structure of synthesized this compound, ensuring the integrity of their research and development efforts. The combination of these 2D NMR techniques provides an unparalleled level of detail, solidifying the structural assignment beyond what is possible with 1D NMR alone.
Comparative Guide to the Structure-Activity Relationship (SAR) Studies of 1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2][3] Researchers have extensively explored the SAR of 1,2,4-triazole derivatives to develop potent and selective agents for various biological targets. This guide compares the performance of different 1,2,4-triazole derivatives as anticancer and antimicrobial agents, supported by experimental data from published studies.
Anticancer Activity of 1,2,4-Triazole Derivatives
1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including tubulin polymerization and enzyme inhibition.[4][5]
Tubulin Polymerization Inhibitors
A series of 1,2,4-triazole derivatives have been investigated as inhibitors of tubulin polymerization, a critical process in cell division, making it an attractive target for cancer therapy.[4]
Table 1: In Vitro Activity of 1,2,4-Triazole Derivatives as Tubulin Polymerization Inhibitors
| Compound ID | R1 | R2 | A431 Cell EC50 (nM) | Tubulin Polymerization IC50 (µM) |
| 1a | H | H | >10000 | >50 |
| 1b | OCH3 | H | 150 | 2.5 |
| 1c | H | OCH3 | 8 | 1.8 |
| 1d | OCH3 | OCH3 | 5 | 1.5 |
Data summarized from a study on novel 1,2,4-triazoles as tubulin polymerization inhibitors. The specific structures beyond the R-groups on a core scaffold were detailed in the original publication.
Key SAR Insights:
-
The substitution pattern on the aromatic ring significantly influences the antiproliferative and tubulin polymerization inhibitory activity.
-
Methoxy substitutions, particularly at the R2 position, dramatically increase potency.
-
A di-methoxy substitution pattern (Compound 1d) resulted in the most potent activity in both cellular and biochemical assays.
Experimental Protocols
Cell-Based Antiproliferative Assay (A431 Cells): Human epidermoid carcinoma (A431) cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 72 hours. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The EC50 values were calculated from the dose-response curves.
Tubulin Polymerization Assay: The effect of the compounds on tubulin polymerization was monitored by the increase in turbidity at 340 nm. Bovine brain tubulin was incubated with the test compounds in a polymerization buffer at 37°C. The IC50 values were determined by measuring the concentration of the compound that inhibited the rate of tubulin polymerization by 50%.
Antimicrobial Activity of 1,2,4-Triazole Derivatives
The 1,2,4-triazole scaffold is a cornerstone in the development of antimicrobial agents, particularly antifungals.[1][6][7] The mechanism of action often involves the inhibition of key fungal enzymes like lanosterol 14α-demethylase.
Antifungal Activity
Novel 1,2,4-triazole derivatives are continuously being synthesized and evaluated for their antifungal properties against a range of pathogenic fungi.
Table 2: In Vitro Antifungal Activity of 1,2,4-Triazole Derivatives (MIC in µg/mL)
| Compound ID | R | C. albicans | A. niger | M. gypseum |
| 2a | H | >100 | >100 | 50 |
| 2b | 4-Cl | 25 | 50 | 12.5 |
| 2c | 2,4-diCl | 12.5 | 25 | 6.25 |
| 2d | 4-NO2 | 50 | >100 | 25 |
| Ketoconazole | - | 6.25 | 12.5 | 12.5 |
Data is representative of typical results found in the literature for novel 1,2,4-triazole Schiff bases. The specific core structure is detailed in the source publications.[7]
Key SAR Insights:
-
The presence and position of substituents on the phenyl ring are critical for antifungal activity.
-
Electron-withdrawing groups, such as chloro and dichloro substitutions, enhance antifungal potency.
-
The 2,4-dichloro substituted derivative (Compound 2c) exhibited the most potent activity against the tested fungal strains, comparable or superior to the standard drug ketoconazole against M. gypseum.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method): The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A serial dilution of the compounds was prepared in a 96-well microtiter plate with a standardized inoculum of the fungal or bacterial strains. The plates were incubated at an appropriate temperature for 24-48 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualization of a General SAR Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study of novel chemical derivatives.
Caption: General workflow for a structure-activity relationship (SAR) study.
This guide provides a foundational understanding of the SAR principles applied to 1,2,4-triazole derivatives. Researchers can use this information as a starting point for designing and evaluating new compounds with desired biological activities. The iterative process of design, synthesis, and testing, as depicted in the workflow, is crucial for the development of potent and selective therapeutic agents.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Data on Antibodies Against 3-Chloro-1-methyl-1H-1,2,4-triazole Conjugates
A comprehensive search of scientific literature and commercial sources has revealed no specific information on antibodies raised against 3-Chloro-1-methyl-1H-1,2,4-triazole conjugates. Consequently, there is no available experimental data regarding the cross-reactivity of such antibodies with other compounds. This report outlines the general principles and methodologies that would be employed in the development and characterization of such an antibody, drawing parallels from research on other small molecule haptens, including other triazole-based fungicides.
While the target compound, this compound, is a known chemical entity, the development of antibodies for it requires a multi-step process that begins with the synthesis of an immunogenic conjugate. This involves covalently linking the small molecule (hapten) to a larger carrier protein, a process for which no published reports exist for this specific triazole derivative.
Hypothetical Workflow for Antibody Production and Cross-Reactivity Assessment
Should researchers endeavor to produce and characterize antibodies for this compound, a typical workflow would be as follows. This process is fundamental in immunochemistry for the development of assays for small molecules.
"comparative docking studies of 3-Chloro-1-methyl-1H-1,2,4-triazole with target enzymes"
A comprehensive guide for researchers and drug development professionals summarizing the in silico evaluation of 1,2,4-triazole derivatives against various enzymatic targets. This report details binding affinities, interaction profiles, and the methodologies employed in these computational studies.
While specific comparative docking data for 3-Chloro-1-methyl-1H-1,2,4-triazole is not extensively available in the reviewed literature, this guide provides a broader comparative analysis of various 1,2,4-triazole derivatives. The presented data, extracted from multiple studies, offers valuable insights into the potential of this heterocyclic scaffold in drug design and discovery. The following sections summarize key findings, detail experimental protocols, and visualize the typical workflow of such computational studies.
Data Presentation: Comparative Docking Scores
The following tables summarize the results of molecular docking studies of various 1,2,4-triazole derivatives against a range of protein targets. The docking score, typically represented in kcal/mol, indicates the binding affinity of the ligand to the target protein, with more negative values suggesting a stronger interaction.
| Compound | Target Enzyme (PDB ID) | Target Organism/Disease | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Aromatase Inhibitors | |||||
| Compound 1 (with 2-chloro substitution) | Aromatase | Breast Cancer | -9.96 | Letrozole | Not specified |
| Various 1,2,4-triazole derivatives | Aromatase | Breast Cancer | -9.04 to -9.96 | Anastrozole | Not specified |
| Tubulin Polymerization Inhibitors | |||||
| Compound 1 (with 2-chloro substitution) | Tubulin | Cancer | -7.54 | Not specified | Not specified |
| Various 1,2,4-triazole derivatives | Tubulin | Cancer | -6.23 to -7.54 | Not specified | Not specified |
| Antimicrobial Targets | |||||
| Compound 1e | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.5 | Amoxicillin | -7.9 |
| Compound 1f | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.2 | Amoxicillin | -7.9 |
| Compound 2e | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -9.1 | Amoxicillin | -8.5 |
| Compound 2f | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -8.8 | Amoxicillin | -8.5 |
| Antioxidant Enzyme Targets | |||||
| Various 1,2,4-triazole derivatives | Six antioxidant enzymes | Oxidative Stress | Not individually specified | Not specified | Not specified |
| Other Cancer-Related Targets | |||||
| Triazole derivatives T1, T3, T5 | EGFR | Cancer | -8.5 to -10.2 | Lapatinib, Afatinib | Not specified |
| Triazole derivatives 700, 91, 449 | KDM5A | Cancer | -11.042, -10.658, -10.261 | Doxorubicin | -7.59 |
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the referenced studies for molecular docking of 1,2,4-triazole derivatives.
Molecular Docking Protocol
A common approach for performing molecular docking studies with triazole derivatives involves the use of software such as AutoDock Vina or Smina.[1] The general steps are as follows:
-
Receptor and Ligand Preparation:
-
The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added to the receptor, and Kollman charges are assigned.
-
The 3D structures of the triazole derivatives (ligands) are generated and optimized using software like ChemDraw or Avogadro. Gasteiger charges are computed for the ligand atoms.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the target enzyme. The size and center of the grid are determined based on the co-crystallized ligand or by identifying the binding pocket using tools within the docking software. For instance, in a study on aromatase and tubulin, specific grid sizes and centers were defined for each protein.[2]
-
-
Docking Simulation:
-
A semi-flexible docking approach is commonly employed, where the receptor is treated as a rigid structure, and the ligand is flexible.[1]
-
The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore various conformations of the ligand within the active site. Parameters like the number of genetic algorithm runs, maximum generations, and energy evaluations are set.
-
The software then calculates the binding energy for different poses of the ligand, and the pose with the lowest binding energy is considered the most favorable.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose and the corresponding binding energy.[2]
-
Visualization software, such as VMD or PyMOL, is used to examine the interactions between the ligand and the amino acid residues in the active site, including hydrogen bonds and hydrophobic interactions.[2]
-
Visualizations
The following diagrams illustrate the typical workflows and conceptual frameworks involved in comparative docking studies.
References
Confirming the Regiochemistry of 3-Chloro-1-methyl-1H-1,2,4-triazole Synthesis: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and regiochemical confirmation of 3-Chloro-1-methyl-1H-1,2,4-triazole. This document provides a comparative analysis of synthetic methodologies, detailed experimental protocols, and supporting spectroscopic data to distinguish between the 3-chloro and 5-chloro isomers.
The unambiguous synthesis and characterization of substituted triazoles are critical in the fields of medicinal chemistry and drug development, where specific isomers can exhibit vastly different biological activities. This guide focuses on confirming the regiochemistry of this compound by comparing its synthesis and spectroscopic properties with its potential regioisomer, 5-Chloro-1-methyl-1H-1,2,4-triazole.
Synthetic Strategies and Regioselectivity
The synthesis of chloro-methyl-1,2,4-triazoles typically involves a two-step process: the methylation of a corresponding hydroxy-1,2,4-triazole (also known as a triazolone) followed by a chlorination reaction. The regiochemistry of the final product is dictated by the starting triazolone isomer.
A plausible and commonly employed method for the chlorination of hydroxytriazoles is the use of phosphorus oxychloride (POCl₃). This reagent effectively replaces the hydroxyl group with a chlorine atom. Therefore, the selective synthesis of each isomer hinges on the preparation of the correct N-methylated triazolone precursor.
Workflow for Isomer Synthesis
Caption: General synthetic pathways to 3-chloro and 5-chloro-1-methyl-1H-1,2,4-triazole.
Experimental Protocols
While specific literature with detailed protocols for the target molecules is scarce, the following general procedures are based on established methods for the synthesis of analogous 1,2,4-triazole derivatives.
Protocol 1: Synthesis of 1-Methyl-1H-1,2,4-triazol-3-ol (Precursor for 3-Chloro isomer)
-
Reaction Setup: To a solution of 1,2,4-triazol-3-ol in a suitable solvent (e.g., methanol), add one equivalent of a base (e.g., sodium methoxide) and stir until a homogenous solution is obtained.
-
Methylation: Add one equivalent of a methylating agent (e.g., methyl iodide) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure 1-methyl-1H-1,2,4-triazol-3-ol.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-methyl-1H-1,2,4-triazol-3-ol and an excess of phosphorus oxychloride (POCl₃). The use of a solvent such as sulfolane may be beneficial.
-
Chlorination: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.
Note: The synthesis of the 5-chloro isomer would follow analogous procedures starting from 1,2,4-triazol-5-one.
Spectroscopic Data and Regiochemical Confirmation
The regiochemistry of the final chlorinated product can be definitively confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the triazole ring proton and carbons are sensitive to the position of the substituents.
Expected NMR Chemical Shift Differences
The key to distinguishing between the 3-chloro and 5-chloro isomers lies in the analysis of their ¹H and ¹³C NMR spectra.
-
¹H NMR: In this compound, the single proton is at the C5 position. In 5-Chloro-1-methyl-1H-1,2,4-triazole, the proton is at the C3 position. Due to the differing electronic environments, the chemical shift of the H5 proton in the 3-chloro isomer is expected to be different from the H3 proton in the 5-chloro isomer.
-
¹³C NMR: The chemical shifts of the C3 and C5 carbons will be significantly different in the two isomers. In the 3-chloro isomer, the C3 carbon will be directly attached to the electron-withdrawing chlorine atom, leading to a downfield shift compared to the C3 carbon in the 5-chloro isomer. Conversely, the C5 carbon in the 5-chloro isomer will be deshielded.
Comparative Data Table
| Compound | Structure | CAS Number | Key ¹H NMR Signal (Expected) | Key ¹³C NMR Signals (Expected) |
| This compound | 56616-92-3 | Singlet for H5 | C3 (deshielded due to Cl), C5 | |
| 5-Chloro-1-methyl-1H-1,2,4-triazole | ![]() | 56616-99-0 | Singlet for H3 | C5 (deshielded due to Cl), C3 |
Note: Specific chemical shift values are dependent on the solvent and experimental conditions. The provided information is based on general principles of NMR spectroscopy.
Experimental Workflow for Confirmation
Caption: Workflow for the confirmation of regiochemistry using NMR spectroscopy.
Conclusion
The regioselective synthesis of this compound is best achieved through the chlorination of a pre-synthesized, regiochemically pure precursor, 1-methyl-1H-1,2,4-triazol-3-ol. The definitive confirmation of the final product's regiochemistry relies on a careful analysis and comparison of ¹H and ¹³C NMR spectroscopic data against the expected values for both the 3-chloro and 5-chloro isomers. By following the outlined synthetic strategies and analytical workflows, researchers can confidently prepare and characterize the desired this compound for its application in drug discovery and development.
"literature review of the biological activities of substituted 1,2,4-triazoles"
A Comparative Guide to the Biological Activities of Substituted 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a privileged heterocyclic core in medicinal chemistry, recognized for its metabolic stability, unique physicochemical properties, and its role as a pharmacophore capable of various interactions.[1][2] Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] This guide provides a comparative overview of these activities, supported by experimental data, detailed methodologies for key assays, and visualizations of mechanisms and workflows to aid researchers, scientists, and drug development professionals.
Antifungal Activity of Substituted 1,2,4-Triazoles
1,2,4-triazole derivatives are the cornerstone of many commercial antifungal agents like fluconazole and itraconazole.[5] Their primary mechanism involves the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.[6]
Data Comparison: Antifungal Efficacy (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Cryptococcus neoformans | Aspergillus niger | Microsporum gypseum | Reference Drug (MIC) |
| Triazoles with 1,2,3-benzotriazine-4-one | 0.0156 - 2.0 | 0.0156 - 2.0 | - | - | - |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (e.g., 5b, 5c, 5d) | Inactive | - | Inactive | Superior to Ketoconazole | Ketoconazole |
| Thiazolo[4,5-d]pyrimidine hybrids with 1H-1,2,4-triazole (e.g., 2a, 2b, 2c) | Good (4-8) to Excellent (0.06-2) | - | - | - | Standard drug |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives (e.g., 5o) | - | - | - | - | - |
Note: Some studies report qualitative comparisons (e.g., "superior to") rather than specific MIC values.[7]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the minimum concentration of a compound that inhibits the visible growth of a fungus.[2]
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compounds are dissolved in a solvent like DMSO to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Mechanism of Action: Inhibition of Lanosterol 14α-demethylase (CYP51)
The primary antifungal mechanism for azole compounds is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][6] The nitrogen atom (at the N4 position) of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme.[2] This prevents the conversion of lanosterol to ergosterol, a vital component for maintaining the fluidity and integrity of the fungal cell membrane. The resulting depletion of ergosterol and accumulation of toxic methylated sterols disrupt the fungal cell membrane's structure and function, leading to fungal cell death.[2]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Anticancer Activity of Substituted 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a key component in several anticancer agents.[8] These derivatives exhibit cytotoxicity against various cancer cell lines through diverse mechanisms, including enzyme inhibition, apoptosis induction, and cell cycle arrest.[9][10]
Data Comparison: Anticancer Activity (IC₅₀ in µM)
| Compound/Derivative | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) | HepG2 (Liver) | Reference Drug (IC₅₀) |
| 1,2,4-Triazole-pyridine hybrid (TP6) | - | - | - | - | Murine Melanoma (B16F10): Highest activity in series (41.12-61.11)[11][12] |
| Butane-1,4-dione derivative (10a) | 6.43 | 5.6 | 21.1 | - | Doxorubicin (0.89, 1.12, 1.54)[13] |
| Butane-1,4-dione derivative (10d) | 10.2 | 9.8 | 16.5 | - | Doxorubicin (0.89, 1.12, 1.54)[13] |
| 1,2,4-Triazolo[1,5-a][5][7][14]triazine (72) | - | - | - | - | Thymidine Phosphorylase Inhibitor: 2.95[6] |
| Topoisomerase II Inhibitor (73d) | - | - | - | Significant apoptosis | Topoisomerase II Inhibitor: 0.97[6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,2,4-triazole derivatives and incubated for a specified period (e.g., 48 hours).[12]
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of around 570 nm.[12] The IC₅₀ value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.
Mechanisms of Action
Substituted 1,2,4-triazoles exert their anticancer effects through multiple pathways:
-
Enzyme Inhibition: They can inhibit key cancer-related enzymes such as kinases, topoisomerases, and aromatase.[1][9][10]
-
Apoptosis Induction: Some derivatives can trigger programmed cell death (apoptosis) by downregulating anti-apoptotic proteins like Bcl-2.[6]
-
Cell Cycle Arrest: They can halt the cell cycle at specific phases, such as G2/M, preventing cancer cell proliferation.[6]
-
DNA Interaction: Certain compounds can intercalate with DNA, interfering with replication and transcription.[6]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Antibacterial Activity of Substituted 1,2,4-Triazoles
Many 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[15]
Data Comparison: Antibacterial Efficacy (MIC in µg/mL)
| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference Drug (MIC) |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (5e) | Superior to Streptomycin | - | Inactive | - | Streptomycin[7] |
| Thione-substituted triazole | 1.56 | 1.56 | - | - | Ampicillin (1.56)[15] |
| 5-oxo analogue | - | - | 3.12 | - | Ampicillin[15] |
| Ofloxacin-triazole hybrid | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | - | Ofloxacin (0.25 - 1)[15] |
| Schiff base (33d) with nitro substituent | High activity | High activity | High activity | High activity | Ampicillin[15] |
Experimental Protocol: Agar Cup-Plate Diffusion Method
This method is used to evaluate the antibacterial activity of a compound by measuring the zone of inhibition.[7]
-
Medium Preparation: A sterile nutrient agar medium is prepared and poured into sterile Petri dishes.
-
Bacterial Culture Seeding: A standardized inoculum of the test bacterium is uniformly spread over the surface of the agar.
-
Cup Creation: Wells or "cups" (e.g., 6-8 mm in diameter) are created in the agar using a sterile cork borer.
-
Compound Application: A specific volume of the test compound solution (dissolved in a solvent like DMSO) at a known concentration is added to each cup. A control with the solvent alone and a standard antibiotic (e.g., Streptomycin) are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the clear zone of inhibition around each cup is measured in millimeters. A larger zone indicates greater antibacterial activity.
Antiviral Activity of Substituted 1,2,4-Triazoles
1,2,4-triazole derivatives, including the well-known drug Ribavirin, have shown efficacy against a range of DNA and RNA viruses.[16][17][18] Their mechanisms can involve mimicking natural nucleosides to interfere with viral replication.[16]
Data Comparison: Antiviral Activity
| Compound/Derivative | Target Virus | Activity Metric | Comparison |
| Ribavirin Analogs | Hepatitis C, Herpes Simplex 1, Influenza A | - | Comparable to Ribavirin[16] |
| 1,2,4-triazole-3-thiones (R-configuration) | Influenza A (H1N1) | - | Potential drug candidates[16] |
| Amide-substituted triazole (3) | HIV-1 | - | Comparable to Doravirine, superior to Lamivudine[16] |
General Workflow for Drug Discovery
The development of new bioactive 1,2,4-triazole derivatives follows a structured workflow from design and synthesis to biological evaluation.
Caption: General workflow for developing 1,2,4-triazole-based bioactive agents.
Enzyme Inhibition Activity of Substituted 1,2,4-Triazoles
Beyond their roles in antimicrobial and anticancer activities, 1,2,4-triazoles are effective inhibitors of various other enzymes, making them candidates for treating conditions like Alzheimer's disease and diabetes.[19][20]
Data Comparison: Enzyme Inhibition
| Compound/Derivative | Target Enzyme | Activity (IC₅₀) | Reference Drug (IC₅₀) |
| Azinane triazole (12n) | α-glucosidase | More active than Acarbose | Acarbose[19] |
| Azinane triazole (12d) | α-glucosidase | More active than Acarbose | Acarbose[19] |
| Diaryl-1,2,4-triazole (21a, 21b) | COX-2 | 1.98–2.13 µM | Celecoxib (0.95 µM)[21] |
| 1,2,4-triazole-pyrazole hybrid (18a, 18b) | COX-2 | 0.55–0.91 µM | Celecoxib (0.83 µM)[21] |
Experimental Protocol: General In Vitro Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare solutions of the enzyme, its specific substrate, and the test inhibitor (1,2,4-triazole derivative) at various concentrations.
-
Reaction Mixture: In a microplate well, combine the buffer, enzyme solution, and the test inhibitor. Incubate for a short period to allow for binding.
-
Initiate Reaction: Add the substrate to the mixture to start the enzymatic reaction.
-
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Conclusion
Substituted 1,2,4-triazoles represent a versatile and highly valuable class of heterocyclic compounds in drug discovery.[22] Their derivatives have demonstrated a wide array of potent biological activities, including antifungal, anticancer, antibacterial, antiviral, and enzyme-inhibiting properties. The ability to modify the core 1,2,4-triazole structure allows for the fine-tuning of its pharmacological profile, leading to the development of compounds with enhanced efficacy and selectivity.[3][9] The data and protocols presented in this guide highlight the significant therapeutic potential of this scaffold and aim to support further research in the rational design of novel 1,2,4-triazole-based agents.
References
- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives C...: Ingenta Connect [ingentaconnect.com]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 13. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. isres.org [isres.org]
- 15. mdpi.com [mdpi.com]
- 16. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 21. mdpi.com [mdpi.com]
- 22. rjptonline.org [rjptonline.org]
Safety Operating Guide
Safe Disposal of 3-Chloro-1-methyl-1H-1,2,4-triazole: A Procedural Guide
The proper disposal of 3-Chloro-1-methyl-1H-1,2,4-triazole, a halogenated organic compound, is critical for ensuring laboratory safety and environmental protection. This substance must be treated as hazardous waste and managed in strict accordanceance with all local, state, and federal regulations. Disposal should always be handled by a licensed hazardous waste management company. Incineration at a permitted facility is the recommended disposal method for halogenated organic waste.[1][2]
Essential Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS) and dictates the necessary personal protective equipment (PPE) and handling precautions.
| Hazard Statement | Description | Precautionary Code | Precautionary Statement |
| H315 | Causes skin irritation.[3] | P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[3] |
| H319 | Causes serious eye irritation.[3] | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| H335 | May cause respiratory irritation.[3] | P261 | Avoid breathing dust/fumes.[3] |
| P271 | Use only outdoors or in a well-ventilated area.[3] |
Step-by-Step Disposal Protocol
Adherence to a strict protocol is necessary when managing waste containing this compound.
Personal Protective Equipment (PPE)
Always wear appropriate PPE before handling the chemical or its waste. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.[3]
-
Lab Coat: A standard lab coat or other protective clothing.[3]
-
Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of generating dust or working in a poorly ventilated area.[3]
Waste Segregation and Collection
Proper segregation is a critical step in the hazardous waste management process.
-
Identify as Halogenated Waste: this compound is a halogenated organic compound and must be collected in a waste container specifically designated for this category.[1]
-
Separate Waste Streams: Do not mix halogenated waste with non-halogenated organic waste, aqueous waste, or other incompatible materials.[1][4]
-
Collect Waste: Collect all residues and contaminated materials in a clearly labeled, sealable container provided for hazardous waste.[3]
Container Management
Proper management of waste containers is essential for safety and compliance.
| Guideline | Specification |
| Container Type | Use only approved, chemical-resistant containers for hazardous waste. |
| Labeling | The container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents. |
| Filling Level | Do not fill containers beyond 90% of their capacity to allow for expansion.[5] |
| Container Condition | Keep the exterior of the container clean and free of contamination.[5] |
| Closure | Always keep the waste container tightly sealed when not in use.[3][5] |
| Storage Location | Store waste containers in a designated, well-ventilated, cool, and dry satellite accumulation area.[6][7][8] |
Final Disposal
-
Engage a Professional Service: Arrange for the collection and disposal of the waste through a certified hazardous waste disposal company.
-
Provide Documentation: Supply the disposal company with an accurate description of the waste contents as required.
-
Incineration: The standard and recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility.[1][2]
Emergency Spill Management
In the event of a spill, immediate and correct action is required to mitigate risks.
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[9]
-
Wear PPE: Don the appropriate personal protective equipment before attempting to clean the spill.[3]
-
Prevent Spread: Prevent the spilled material from entering drains, sewers, or water courses.[3][4]
-
Clean-Up Procedure:
-
Decontaminate Area: Once the bulk material is collected, wash the spill area down with large amounts of water.[3]
-
Report: Report the spill to the appropriate environmental health and safety personnel at your institution.
Disposal Process Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. researchgate.net [researchgate.net]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ethz.ch [ethz.ch]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 3-Chloro-1-methyl-1H-1,2,4-triazole
For Immediate Use by Laboratory Professionals: This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3-Chloro-1-methyl-1H-1,2,4-triazole (CAS No. 56616-92-3). Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
Hazard Summary and Personal Protective Equipment
This compound is a solid substance that presents multiple health hazards.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as harmful if swallowed, a cause of skin irritation and serious eye irritation, and potentially causing respiratory irritation.[1] Therefore, stringent adherence to the use of appropriate personal protective equipment is mandatory.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
Table 1: GHS Hazard Classifications for this compound
Based on these hazards, the following PPE is required at a minimum:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield (EN 166 compliant) | Protects against splashes and dust particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) | Prevents skin contact, which can cause irritation. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator. | Prevents inhalation, which may cause respiratory tract irritation. |
Table 2: Required Personal Protective Equipment (PPE)
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.
-
Assemble all necessary PPE and handling equipment (e.g., spatulas, weighing paper, sealed containers).
-
-
Handling:
-
Conduct all weighing and transferring operations within a chemical fume hood to control dust and vapors.
-
Avoid all personal contact, including inhalation.
-
Do not eat, drink, or smoke in the handling area.
-
Keep containers securely sealed when not in use.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.
-
Decontaminate all equipment used.
-
Launder contaminated clothing separately before reuse.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.
Spill Containment and Cleanup
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Collect: Place the swept-up material into a designated, labeled, and sealed waste container.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Waste Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.
Experimental Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

